4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Description
Properties
IUPAC Name |
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMKJIXTIWKABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891676 | |
| Record name | 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77229-68-6 | |
| Record name | 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBOXYPRIMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and characterization of 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid, a molecule of interest in medicinal chemistry and drug development due to its structural analogy to the antimalarial drug primaquine. This guide details a plausible and efficient synthetic route via reductive amination, outlines detailed experimental protocols, and presents the expected analytical characterization of the target compound. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a derivative of the 8-aminoquinoline class of compounds, which has been a cornerstone in the development of antimalarial drugs. The parent compound of this class, primaquine, is effective against the latent liver stages of Plasmodium vivax and P. ovale. The structural modification of the diamine side chain of primaquine to a carboxylic acid derivative in this compound presents an opportunity to explore novel pharmacological properties, including altered pharmacokinetic profiles and potential new therapeutic applications. This guide serves as a practical resource for the chemical synthesis and thorough characterization of this target molecule.
Synthesis Pathway
The most direct and efficient synthetic route to this compound is the reductive amination of 4-oxopentanoic acid (levulinic acid) with 8-amino-6-methoxyquinoline. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
The starting material, 8-amino-6-methoxyquinoline, can be synthesized from 4-methoxy-2-nitroaniline via a Skraup reaction to form 6-methoxy-8-nitroquinoline, followed by reduction of the nitro group.[1] However, 8-amino-6-methoxyquinoline is also commercially available.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of this compound
Reaction:
-
To a solution of 8-amino-6-methoxyquinoline (1.0 eq) and 4-oxopentanoic acid (1.1 eq) in an appropriate solvent such as dichloroethane or methanol (0.1-0.2 M), is added a reducing agent.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a suitable mild reducing agent for this transformation.[2]
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Characterization Data
Physical and Chemical Properties
| Property | Predicted Value |
| CAS Number | 77229-68-6 |
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.32 g/mol |
| Appearance | Expected to be a solid (e.g., off-white or pale yellow powder) |
| Melting Point | Not available. Expected to be a defined melting point. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous acidic/basic solutions. |
Spectroscopic Data
The following are predicted spectroscopic data based on the structure of this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3-1.4 | d | 3H | -CH(CH₃)- |
| ~1.9-2.1 | m | 2H | -CH₂-CH₂-COOH |
| ~2.4-2.6 | t | 2H | -CH₂-COOH |
| ~3.8-4.0 | s | 3H | -OCH₃ |
| ~4.0-4.2 | m | 1H | -NH-CH(CH₃)- |
| ~6.3-6.5 | d | 1H | Ar-H (H-7 of quinoline) |
| ~6.7-6.9 | d | 1H | Ar-H (H-5 of quinoline) |
| ~7.2-7.4 | dd | 1H | Ar-H (H-3 of quinoline) |
| ~7.8-8.0 | d | 1H | Ar-H (H-4 of quinoline) |
| ~8.4-8.6 | d | 1H | Ar-H (H-2 of quinoline) |
| ~9.0-10.0 | br s | 1H | -NH- |
| ~11.0-12.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~20-22 | -CH(CH₃)- |
| ~30-32 | -CH₂-CH₂-COOH |
| ~35-37 | -CH₂-COOH |
| ~50-52 | -NH-CH(CH₃)- |
| ~55-57 | -OCH₃ |
| ~95-97 | Ar-C (C-7 of quinoline) |
| ~105-107 | Ar-C (C-5 of quinoline) |
| ~120-122 | Ar-C (C-3 of quinoline) |
| ~130-132 | Ar-C (quinoline) |
| ~135-137 | Ar-C (quinoline) |
| ~140-142 | Ar-C (quinoline) |
| ~145-147 | Ar-C (quinoline) |
| ~155-157 | Ar-C (C-6 of quinoline) |
| ~175-178 | -COOH |
Table 3: Predicted FTIR and Mass Spectrometry Data
| Technique | Predicted Peaks/Values |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2800-3300 (O-H stretch, broad), ~1700-1725 (C=O stretch of carboxylic acid), ~1600, 1500, 1450 (C=C and C=N aromatic stretches) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 275.13 |
Logical Relationships and Workflows
The overall process from starting materials to final characterization follows a logical progression.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed reductive amination pathway offers a straightforward and efficient method for obtaining the target compound. The provided experimental protocols and predicted characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this and related 8-aminoquinoline derivatives for their potential therapeutic applications. Further experimental validation of the predicted data is encouraged to establish a definitive analytical profile for this compound.
References
In Silico Prediction of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the novel compound, 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid. Quinoline derivatives have demonstrated a wide array of pharmacological activities, making them a significant scaffold in medicinal chemistry.[1] This document outlines a systematic in silico approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction to evaluate the therapeutic potential of this compound. Detailed experimental protocols for these computational techniques are provided, along with structured data tables for clarity and comparative analysis. Visual workflows and signaling pathway diagrams are rendered using Graphviz to enhance understanding of the complex processes involved in modern computational drug discovery.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a derivative of the quinoline scaffold, a privileged structure known for its diverse pharmacological properties, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The prediction of its biological activity through computational methods offers a time- and cost-effective strategy in the early stages of drug discovery.[] In silico techniques allow for the rapid screening of potential biological targets, prediction of binding affinities, and assessment of pharmacokinetic and toxicological profiles, thereby prioritizing compounds for further experimental validation.[3]
This guide will delineate a structured workflow to predict the bioactivity of this compound, leveraging established computational models and algorithms.
In Silico Bioactivity Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational tools and databases.
Figure 1: In Silico Bioactivity Prediction Workflow.
Methodologies and Experimental Protocols
Target Identification
Given that this compound is a novel compound, the initial step is to identify its potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.
Experimental Protocol:
-
Ligand-Based Virtual Screening: The 2D structure of the compound will be used as a query to search for structurally similar compounds with known biological activities in databases like PubChem, ChEMBL, and BindingDB.[4]
-
Target Prediction Servers: Web-based tools such as SwissTargetPrediction can be employed. These tools predict potential protein targets based on the principle that similar molecules tend to bind to similar targets.
-
Literature Review: A thorough review of scientific literature on the biological activities of quinoline derivatives can provide insights into potential targets. For instance, quinoline derivatives have been extensively studied as inhibitors of DNA gyrase, reverse transcriptase, and various kinases.[1][5]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[1]
Experimental Protocol:
-
Protein Preparation: The 3D structure of the identified target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a force field like MMFF94.
-
Docking Simulation: A docking program such as AutoDock Vina or Schrödinger's Glide is used to perform the docking simulation.[5] The binding site on the protein is defined, and the software samples different conformations of the ligand within the binding site to identify the most stable binding mode.
-
Analysis of Results: The results are analyzed based on the docking score (predicted binding affinity) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Table 1: Representative Molecular Docking Results for Quinoline Derivatives against Various Targets
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | [5] |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 | [5] |
| Compound 10 | DNA Gyrase | - | -18.8 (Binding Energy) | [6] |
| Isoniazid (Standard) | DNA Gyrase | - | -14.6 (Binding Energy) | [6] |
| Compound 17 | P-glycoprotein | 6C0V | -9.22 (Binding Energy) | [7] |
Note: The data presented here is for illustrative purposes based on existing literature for other quinoline derivatives, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[7] These models can be used to predict the activity of new compounds.
Experimental Protocol:
-
Data Set Collection: A dataset of quinoline derivatives with known biological activity against a specific target is collected from the literature or databases.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, topological polar surface area) is calculated.
-
Model Development: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical model that relates the molecular descriptors to the biological activity.[8]
-
Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques. Statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's robustness.[8]
-
Activity Prediction: The validated QSAR model is then used to predict the biological activity of this compound.
Table 2: Representative QSAR Model Statistics for Quinoline Derivatives
| Model Type | Target | R² | Q² | Reference |
| CoMFA | Plasmodium falciparum | 0.80 | 0.70 | [9] |
| CoMSIA | Plasmodium falciparum | 0.79 | 0.69 | [9] |
| 2D-QSAR | Plasmodium falciparum | 0.845 (r²test) | - | [10] |
| PLS | Mycobacterium tuberculosis | 0.8228 | 0.9071 | [8] |
Note: This table showcases typical statistical values for QSAR models developed for quinoline derivatives against various pathogens.
ADMET Prediction
ADMET prediction involves the computational assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[11] This is a crucial step to identify potential liabilities early in the drug discovery process.[3]
Experimental Protocol:
-
Input Compound Structure: The 2D or 3D structure of this compound is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM, ADMETlab).[6][11]
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).
-
-
Druglikeness Evaluation: The predicted properties are evaluated against established rules for druglikeness, such as Lipinski's Rule of Five.
Table 3: Representative Predicted ADMET Properties for a Novel Quinoline Derivative
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP | 1-3 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Human Intestinal Absorption | High | Good oral bioavailability |
| BBB Permeability | Low | Reduced CNS side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| hERG Inhibition | Low risk | Reduced cardiotoxicity potential |
| Ames Mutagenicity | Non-mutagenic | Low genotoxicity risk |
Note: These are hypothetical predicted values for this compound, illustrating the type of data generated from ADMET prediction tools.
Potential Signaling Pathway Modulation
Based on the known activities of quinoline derivatives, a potential target class for this compound could be protein kinases, which are often implicated in cancer. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be inhibited by a quinoline-based compound.
Figure 2: Potential Kinase Signaling Pathway Inhibition.
Conclusion
The in silico prediction of bioactivity for this compound provides a powerful and efficient approach to assess its therapeutic potential. By systematically applying techniques such as target identification, molecular docking, QSAR modeling, and ADMET prediction, researchers can gain valuable insights into the compound's mechanism of action, potency, and pharmacokinetic profile. This computational workflow enables the rational design of future experiments and accelerates the drug discovery and development process for this promising class of molecules. The methodologies and data presented in this guide offer a foundational framework for the computational evaluation of novel quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Revealing Drug-Target Interactions with Computational Models and Algorithms | MDPI [mdpi.com]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allsubjectjournal.com [allsubjectjournal.com]
- 9. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docta.ucm.es [docta.ucm.es]
- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
An In-depth Technical Guide on the Biological Activity of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid (Carboxyprimaquine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid, more commonly known as carboxyprimaquine (CPQ). Carboxyprimaquine is the primary plasma metabolite of the 8-aminoquinoline antimalarial drug, primaquine. Despite its prevalence in circulation following primaquine administration, extensive research has characterized carboxyprimaquine as a biologically inactive metabolite in terms of both antimalarial efficacy and hemolytic toxicity. This guide will delve into the metabolic formation of carboxyprimaquine, its pharmacokinetic profile, and the experimental evidence supporting its lack of significant biological activity. Detailed experimental protocols for its quantification and the signaling pathways associated with its parent compound, primaquine, are also provided.
Introduction
Primaquine is a cornerstone of antimalarial therapy, particularly for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, due to its activity against the dormant liver-stage hypnozoites. The therapeutic efficacy and toxicity of primaquine are intrinsically linked to its complex metabolism. Upon administration, primaquine is rapidly converted into several metabolites. The most abundant of these in the plasma is this compound, or carboxyprimaquine (CPQ). Understanding the biological role of this major metabolite is crucial for a complete comprehension of primaquine's pharmacology. This guide will focus on the formation, pharmacokinetics, and biological activity, or lack thereof, of carboxyprimaquine.
Metabolic Formation of Carboxyprimaquine
Carboxyprimaquine is the end product of the oxidative deamination of primaquine's primary amine side chain. This metabolic process is primarily catalyzed by monoamine oxidase (MAO-A). The formation of carboxyprimaquine is a significant pathway in the metabolism of primaquine, leading to high circulating levels of this metabolite.
The metabolic pathway can be visualized as follows:
Biological Activity
A consensus in the scientific literature indicates that carboxyprimaquine is a biologically inactive metabolite. Its formation represents a metabolic inactivation pathway for the parent drug, primaquine.
Antimalarial Activity
Studies on the biological effects of primaquine's metabolites have consistently shown that the antimalarial activity resides in the hydroxylated metabolites formed via the CYP2D6 pathway, not carboxyprimaquine. While direct in-vitro testing of synthesized carboxyprimaquine is not extensively reported in readily available literature, the lack of efficacy of primaquine in individuals with poor CYP2D6 function, despite high levels of carboxyprimaquine, strongly supports its inactivity.[1] Prodrugs of primaquine designed to prevent the formation of carboxyprimaquine have been synthesized to enhance the bioavailability of the parent drug and its active metabolites.[2]
Cytotoxicity and Hemolytic Toxicity
The primary dose-limiting toxicity of primaquine is hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This toxicity is attributed to the reactive oxygen species generated by the redox-cycling of hydroxylated metabolites. Carboxyprimaquine is not implicated in this toxicity. Some studies have noted that while carboxyprimaquine itself is inactive, its metabolites could have some hemolytic activity, though significantly less than the parent compound's active metabolites.
While specific CC50 values for synthesized carboxyprimaquine are not prominently available, studies on primaquine's cytotoxicity provide a baseline for comparison. For instance, the 50% cytotoxic concentration (CC50) of primaquine has been measured in various cell lines, as shown in the table below. It is widely accepted that the CC50 for carboxyprimaquine would be significantly higher, indicating lower toxicity.
| Cell Line | CC50 of Primaquine (µg/mL) | Citation |
| BMG (Monkey Kidney) | 263 | [2] |
| HepG2 (Human Hepatoma) | 180 | [2] |
Pharmacokinetics of Carboxyprimaquine
Carboxyprimaquine is the major metabolite of primaquine found in plasma, with concentrations that can be 10- to 20-fold higher than the parent drug.[1] It exhibits a significantly longer elimination half-life compared to primaquine. This accumulation is a key feature of primaquine's pharmacokinetic profile.
| Parameter | Primaquine | Carboxyprimaquine | Citation |
| Tmax (hours) | 1.5 - 2.3 | 4.0 | [3] |
| Elimination Half-life (hours) | 3.76 - 5.6 | 15.7 | [3] |
| Cmax (ng/mL) after 15mg dose | ~50.7 | ~291 | [3] |
| AUC (µg/mL*h) after 15mg dose | ~0.48 | ~5.15 | [3] |
Note: These values are approximate and can vary between individuals and studies.
Experimental Protocols
Quantification of Carboxyprimaquine in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous determination of primaquine and carboxyprimaquine in human plasma.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., stable isotope-labeled primaquine and carboxyprimaquine).
-
Precipitate proteins by adding 300 µL of 1% formic acid in acetonitrile.
-
Vortex and centrifuge the samples.
-
Perform solid-phase extraction for phospholipid removal from the supernatant.
-
-
Chromatography:
-
Column: Chiralcel OD-3R (150 mm × 4.6 mm; I.D. 3 μm) for enantiomeric separation or a reverse-phase column (e.g., Hypersil Gold 100 mm × 4.6 mm; I.D. 3 µm) for racemic analysis.
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for carboxyprimaquine and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of carboxyprimaquine.
-
Determine the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Antiplasmodial Activity Assay (Example for Primaquine)
This protocol describes a typical SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. While carboxyprimaquine is inactive, this method would be used to confirm its lack of activity.
Workflow Diagram:
Methodology:
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI-1640 medium supplemented with serum and synchronize to the ring stage.
-
Assay Plate Preparation: Add serial dilutions of the test compound to a 96-well plate.
-
Incubation: Add the parasite culture to the wells and incubate for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the parasites and add SYBR Green I dye, which intercalates with parasite DNA.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.
Signaling Pathways of the Parent Compound, Primaquine
The precise mechanism of action of primaquine's active metabolites is not fully elucidated but is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in the parasite. This is a key signaling pathway for its therapeutic effect.
Conceptual Signaling Pathway Diagram:
Conclusion
This compound (carboxyprimaquine) is the major, yet biologically inactive, metabolite of primaquine. Its formation via monoamine oxidase represents a significant route of primaquine's metabolic clearance. While carboxyprimaquine accumulates to high levels in the plasma and has a long half-life, it does not contribute to the antimalarial efficacy or the hemolytic toxicity of its parent compound. The biological activity of primaquine is dependent on its conversion to hydroxylated metabolites by CYP2D6. For researchers in drug development, understanding the metabolic fate of primaquine and the distinct roles of its various metabolites, including the inactive carboxyprimaquine, is essential for the design of new 8-aminoquinoline derivatives with improved therapeutic profiles.
References
- 1. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of Antimalarial Activity and Toxicity of a New Primaquine Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of primaquine in patients with P. vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carboxylic Acid Derivative of Primaquine: A Comprehensive Technical Overview of a Major Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primaquine, an 8-aminoquinoline antimalarial drug, is critical for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. Its clinical efficacy and hemolytic toxicity are intrinsically linked to its complex metabolism. This technical guide focuses on 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid, more commonly known as carboxyprimaquine (cPQ), the principal plasma metabolite of primaquine. While considered pharmacologically inactive against malaria parasites, the study of cPQ is crucial for understanding primaquine's overall pharmacokinetic profile and metabolic pathways. This document provides a detailed summary of quantitative data, experimental protocols for its analysis, and visual representations of its metabolic formation.
Introduction
Primaquine (PQ) undergoes extensive biotransformation in the body, leading to a variety of metabolites. Among these, carboxyprimaquine (cPQ) is the most abundant metabolite detected in plasma[1][2]. It is formed through the oxidative deamination of primaquine's terminal amine group, a reaction primarily catalyzed by monoamine oxidase (MAO)[3][4]. The formation of cPQ represents a major clearance pathway for primaquine. Although cPQ itself is considered inactive against malaria parasites[3], its pharmacokinetic profile is significantly different from the parent drug, exhibiting a much longer half-life and higher plasma concentrations[2]. A thorough understanding of cPQ formation and disposition is therefore essential for a complete picture of primaquine's pharmacology.
Metabolic Pathway of Primaquine to Carboxyprimaquine
The metabolic conversion of primaquine to carboxyprimaquine is a key pathway in its biotransformation. This process is initiated by monoamine oxidase (MAO-A), which catalyzes the oxidative deamination of the primary amine on the pentyl side chain of primaquine. This enzymatic reaction forms an unstable aldehyde intermediate, which is then rapidly oxidized to the stable carboxylic acid, carboxyprimaquine[1][5][6].
Below is a diagram illustrating the primary metabolic pathways of primaquine, highlighting the formation of carboxyprimaquine.
References
- 1. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of primaquine in patients with P. vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, IR, Mass Spec) of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid, a molecule of interest in medicinal chemistry, likely as an analog of the 8-aminoquinoline class of antimalarial drugs. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes predicted spectroscopic data based on the known characteristics of its core chemical moieties: the 6-methoxyquinoline ring system and the pentanoic acid side chain. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the empirical analysis of this compound. Furthermore, a proposed biological signaling pathway is visualized, highlighting the potential mechanism of action related to its structural class.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 8-amino-6-methoxyquinoline and various pentanoic acid derivatives.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | dd | 1H | H-2 (Quinoline) |
| ~7.90 | dd | 1H | H-4 (Quinoline) |
| ~7.30 | dd | 1H | H-3 (Quinoline) |
| ~6.80 | d | 1H | H-5 (Quinoline) |
| ~6.70 | d | 1H | H-7 (Quinoline) |
| ~6.50 | br s | 1H | NH |
| ~4.00 | m | 1H | CH (pentanoic acid) |
| ~3.90 | s | 3H | OCH₃ |
| ~2.40 | t | 2H | CH₂ (adjacent to COOH) |
| ~1.80 | m | 2H | CH₂ (pentanoic acid) |
| ~1.30 | d | 3H | CH₃ (pentanoic acid) |
| ~11.5 | br s | 1H | COOH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | COOH |
| ~158.0 | C-6 (Quinoline) |
| ~145.0 | C-8a (Quinoline) |
| ~144.0 | C-2 (Quinoline) |
| ~135.0 | C-4 (Quinoline) |
| ~130.0 | C-8 (Quinoline) |
| ~122.0 | C-3 (Quinoline) |
| ~121.0 | C-4a (Quinoline) |
| ~108.0 | C-7 (Quinoline) |
| ~96.0 | C-5 (Quinoline) |
| ~55.5 | OCH₃ |
| ~48.0 | CH (pentanoic acid) |
| ~34.0 | CH₂ (adjacent to COOH) |
| ~30.0 | CH₂ (pentanoic acid) |
| ~20.0 | CH₃ (pentanoic acid) |
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (Carboxylic acid) |
| ~3350 | Medium | N-H stretch (Secondary amine) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1620, ~1580, ~1500 | Strong to Medium | C=C and C=N stretch (Quinoline ring) |
| ~1240 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Medium | C-N stretch |
Predicted Mass Spectrometry Data (ESI+)
| m/z (amu) | Assignment |
| [M+H]⁺ | Molecular Ion |
| [M+H - H₂O]⁺ | Loss of water |
| [M+H - COOH]⁺ | Loss of carboxylic group |
| Various | Fragmentation of quinoline ring and pentanoic acid side chain |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic analysis.
Hypothetical Signaling Pathway
The 8-aminoquinoline class of drugs, including primaquine, are known to exert their antimalarial effects through a complex mechanism involving metabolic activation and the generation of reactive oxygen species (ROS).[1] A similar mechanism can be hypothesized for this compound.
Caption: Hypothetical antimalarial mechanism of action.
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of this compound. The predicted data serves as a reference for researchers initiating the characterization of this compound. The detailed experimental protocols offer a standardized approach to obtaining empirical data, and the visualized workflow and hypothetical signaling pathway provide a broader context for its scientific investigation. As with any novel compound, the definitive characterization will rely on the careful acquisition and interpretation of experimental spectroscopic data.
References
The 8-Aminoquinolines: A Technical Guide to their Discovery, History, and Core Applications
Introduction: The Dawn of a New Era in Antimalarial Chemotherapy
The history of 8-aminoquinoline compounds is a compelling narrative of scientific innovation driven by urgent global health needs. For centuries, the fight against malaria was largely dependent on natural remedies, primarily quinine derived from the bark of the Cinchona tree. While effective against the blood-borne stages of the Plasmodium parasite, quinine and its derivatives were unable to prevent the relapse of malaria species like P. vivax and P. ovale. This critical gap in treatment stemmed from the parasite's ability to lie dormant in the liver as hypnozoites, re-emerging weeks or even months after the initial infection. The quest for a true "radical cure" for these relapsing malarias set the stage for the discovery and development of the 8-aminoquinoline class of synthetic antimalarials, a journey that would forever change the landscape of tropical medicine.
This in-depth technical guide provides a comprehensive overview of the discovery and history of 8-aminoquinoline compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal moments of discovery, the evolution of their synthesis, the intricate details of their mechanism of action, and the critical structure-activity relationships that have guided their development.
The Pioneering Discovery of Pamaquine: A German Initiative
The story of the 8-aminoquinolines begins in post-World War I Germany, a nation facing a critical shortage of quinine. This scarcity spurred a concerted effort within the German pharmaceutical industry to develop synthetic antimalarial agents. Building on the earlier observation of the mild antimalarial activity of the synthetic dye methylene blue, researchers at Bayer began to systematically synthesize and screen novel compounds.
This pioneering work, led by Schulemann, Schoenhoeffer, and Wingler, culminated in the synthesis of the first clinically significant 8-aminoquinoline, pamaquine (formerly known as Plasmochin), in 1924.[1] This breakthrough was a landmark achievement, representing one of the earliest successes in the rational design of synthetic drugs to combat infectious diseases.[1] In 1926, Roehl demonstrated the efficacy of pamaquine in treating malaria in birds, paving the way for its introduction into human medicine.[1]
While a significant advancement, the clinical utility of pamaquine was hampered by its considerable toxicity, which included methemoglobinemia and hemolysis, particularly in certain individuals.[2][3] Attempts to mitigate this toxicity by combining pamaquine with quinine were empirically explored and showed some success in reducing adverse effects while maintaining efficacy against relapses.[2][3] However, the narrow therapeutic window of pamaquine underscored the need for safer and more effective alternatives.
The American War Effort and the Birth of Primaquine: A Safer Successor
The advent of World War II and the deployment of Allied troops to malaria-endemic regions, particularly the Pacific theater, brought the problem of relapsing malaria into sharp focus.[4] The debilitating nature of these relapses posed a significant threat to military readiness, creating an urgent need for a drug that could provide a "radical cure." This necessity fueled a massive, coordinated antimalarial drug development program in the United States.[5]
Building on the foundational work on 8-aminoquinolines, a large-scale research program was initiated to synthesize and evaluate analogues of pamaquine with an improved therapeutic index.[5] This effort, which screened thousands of compounds, led to the development of several new 8-aminoquinolines, including pentaquine and isopentaquine.[5] However, the most significant breakthrough came in 1946 with the synthesis of primaquine .[6]
Primaquine emerged as a more effective and, crucially, less toxic successor to pamaquine.[6] A key structural difference between the two is the nature of the terminal amino group on the side chain at position 8 of the quinoline ring. Pamaquine possesses a tertiary amino group, while primaquine has a primary amino group. This seemingly minor modification resulted in a significant improvement in the drug's safety profile.[5] Extensive clinical trials, particularly during the Korean War, confirmed the efficacy of primaquine in preventing relapses of P. vivax malaria, solidifying its place as the cornerstone of radical cure therapy for decades to come.[3]
Structure-Activity Relationships: Unraveling the Keys to Efficacy and Toxicity
The development of the 8-aminoquinolines was a testament to the power of medicinal chemistry and the systematic exploration of structure-activity relationships (SAR). The journey from the toxic pamaquine to the more tolerable primaquine, and the subsequent development of other analogues, was guided by a growing understanding of how specific structural features influenced both antimalarial activity and toxicity.
Several key structural motifs have been identified as critical for the activity of 8-aminoquinolines:
-
The 8-Aminoquinoline Core: The fundamental scaffold is essential for activity, though the quinoline nucleus itself is not strictly required, as some naphthalene analogues have shown activity.[7]
-
The 6-Methoxy Group: The presence of a methoxy group at the 6-position of the quinoline ring is crucial for optimal activity.[8] Replacement with other groups, such as an ethoxy group, reduces activity, while replacement with a methyl group leads to a loss of activity.[8] Introduction of halogens at this position tends to increase toxicity.[8]
-
The Diamine Side Chain at Position 8: The nature of the alkyl-amino side chain at the 8-position is a major determinant of both efficacy and toxicity. The length and branching of the alkyl chain, as well as the substitution on the terminal nitrogen atom, all play a significant role. The transition from the tertiary amine in pamaquine to the primary amine in primaquine was a critical step in reducing toxicity.[5]
The following diagram illustrates the core structure of 8-aminoquinolines and highlights the key positions for modification that influence their biological activity.
Caption: Key structural features of the 8-aminoquinoline scaffold influencing antimalarial activity.
Mechanism of Action: A Tale of Metabolic Activation and Oxidative Stress
The unique ability of 8-aminoquinolines to eradicate the dormant liver-stage hypnozoites of relapsing malaria parasites has been a subject of intense research for decades. While the precise molecular targets remain a topic of ongoing investigation, a general consensus has emerged regarding the overall mechanism of action.
8-Aminoquinolines are prodrugs, meaning they are inactive in their administered form and require metabolic activation in the host's liver to exert their parasiticidal effects.[9] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a particularly important role in the metabolism of primaquine.[10][9]
The metabolic process generates highly reactive, unstable metabolites, including quinone-imine intermediates.[11] These metabolites are potent oxidizing agents that are believed to interfere with the parasite's mitochondrial electron transport chain.[12] This disruption leads to a surge in the production of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, within the parasite.[9][13] The resulting state of severe oxidative stress overwhelms the parasite's antioxidant defenses, leading to damage to vital cellular components, including DNA, proteins, and lipids, ultimately culminating in parasite death.[14]
The following diagram illustrates the proposed metabolic activation and mechanism of action of 8-aminoquinolines.
Caption: Proposed mechanism of action of 8-aminoquinolines against malaria parasites.
The Challenge of Hemolytic Toxicity: The G6PD Connection
A significant limitation to the widespread use of 8-aminoquinolines is their potential to induce acute hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[6] This X-linked inherited disorder is one of the most common human enzyme deficiencies, affecting millions of people worldwide, with a higher prevalence in malaria-endemic regions.
G6PD is a crucial enzyme in the pentose phosphate pathway, which is the primary source of NADPH in red blood cells. NADPH is essential for maintaining a reduced pool of glutathione, a key antioxidant that protects red blood cells from oxidative damage. In G6PD-deficient individuals, the red blood cells are unable to adequately regenerate NADPH, leaving them highly susceptible to oxidative stress.
The same reactive metabolites of 8-aminoquinolines that are responsible for killing the malaria parasite also exert a potent oxidative challenge on red blood cells. In individuals with normal G6PD activity, the red blood cells can typically withstand this oxidative insult. However, in G6PD-deficient individuals, the lack of sufficient NADPH and reduced glutathione leads to rapid depletion of the cells' antioxidant capacity. This results in the oxidation of hemoglobin to methemoglobin, damage to the red blood cell membrane, and ultimately, intravascular hemolysis.[1]
This critical safety concern necessitates mandatory screening for G6PD deficiency before initiating treatment with 8-aminoquinolines like primaquine and its long-acting analogue, tafenoquine.[15]
Synthesis of 8-Aminoquinoline Compounds: A Generalized Protocol
The synthesis of 8-aminoquinoline derivatives has evolved from classical methods to more modern, efficient approaches. While specific protocols vary depending on the target molecule, a generalized synthetic strategy for primaquine is outlined below. This should be considered a conceptual overview, and for detailed, practical laboratory procedures, researchers should consult specialized organic synthesis literature and patents.
Generalized Synthesis of Primaquine
A common synthetic route to primaquine involves a multi-step process:
-
Preparation of the Side Chain Intermediate: A key intermediate is the N-substituted pentanediamine side chain. A common starting material for this is 1,4-dibromopentane.
-
Coupling of the Side Chain to the 8-Aminoquinoline Core: The side chain is then coupled to the 8-amino-6-methoxyquinoline core.
-
Formation of the Final Product: Subsequent reaction steps, which may include deprotection and salt formation, yield the final primaquine product.
A more detailed, yet still generalized, protocol for the synthesis of primaquine diphosphate is as follows:[16]
Step 1: Preparation of 5-nitro-2-pentanone This intermediate is synthesized through the reaction of methyl vinyl ketone with nitromethane.
Step 2: Condensation 5-nitro-2-pentanone is then condensed with 6-methoxy-8-aminoquinoline to form an imine intermediate.
Step 3: Reduction The imine intermediate is subsequently reduced to yield the primaquine base.
Step 4: Salt Formation Finally, the primaquine base is treated with phosphoric acid to produce the more stable diphosphate salt, which is then purified, typically by recrystallization.
The following diagram illustrates a generalized workflow for the synthesis of an 8-aminoquinoline derivative.
Caption: Generalized synthetic workflow for 8-aminoquinoline derivatives.
Comparative Efficacy and Toxicity of Key 8-Aminoquinolines
The development of 8-aminoquinolines has been a continuous effort to improve the therapeutic index, balancing efficacy against toxicity. The following table provides a comparative overview of the key properties of pamaquine, primaquine, and the more recently developed tafenoquine.
| Compound | Primary Indication | Efficacy Profile | Key Toxicity Concerns |
| Pamaquine | Radical cure of relapsing malaria (historical) | Effective against hypnozoites and erythrocytic stages of all human malarias.[1] | High toxicity, including methemoglobinemia and hemolytic anemia, especially in G6PD deficient individuals.[2][3] |
| Primaquine | Radical cure of P. vivax and P. ovale malaria; gametocytocidal for P. falciparum.[6] | Highly effective against hypnozoites; requires a 14-day course of treatment for radical cure. | Hemolytic anemia in G6PD deficient individuals; gastrointestinal side effects.[6] |
| Tafenoquine | Radical cure of P. vivax malaria; prophylaxis of malaria. | Single-dose radical cure for P. vivax; long half-life allows for weekly prophylactic dosing. | Hemolytic anemia in G6PD deficient individuals (contraindicated); potential for delayed hemolysis.[6] |
Conclusion and Future Directions
The discovery and development of 8-aminoquinoline compounds represent a pivotal chapter in the history of medicinal chemistry and the global fight against malaria. From the pioneering synthesis of pamaquine to the refinement and widespread use of primaquine, and the more recent introduction of the long-acting tafenoquine, this class of drugs remains indispensable for the radical cure of relapsing malarias.
The journey of the 8-aminoquinolines has been one of continuous learning and adaptation. The early recognition of the toxicity of pamaquine drove the search for safer alternatives, leading to the development of primaquine with its improved therapeutic index. The subsequent elucidation of the link between 8-aminoquinoline-induced hemolysis and G6PD deficiency was a landmark discovery in pharmacogenetics, fundamentally changing the way these drugs are prescribed and highlighting the importance of personalized medicine.
Looking to the future, research in the field of 8-aminoquinolines is focused on several key areas. The development of new analogues with an even wider therapeutic window and a reduced potential for hemolysis remains a high priority. A deeper understanding of the precise molecular targets of the reactive metabolites of these drugs could pave the way for the rational design of novel compounds with improved safety profiles. Furthermore, the exploration of the potential of 8-aminoquinolines in other therapeutic areas, including oncology and other infectious diseases, is an active area of investigation.
The legacy of the 8-aminoquinolines is not just in the millions of lives they have saved from the debilitating effects of relapsing malaria, but also in the profound lessons they have taught us about drug discovery, metabolism, toxicity, and the intricate interplay between chemistry, biology, and medicine. As we continue to face the challenges of drug resistance and emerging infectious diseases, the story of the 8-aminoquinolines serves as a powerful reminder of the transformative potential of scientific ingenuity and perseverance.
References
- 1. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 6. Tafenoquine: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nopol-Based Quinoline Derivatives as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. CN111217747A - Preparation method of pamaquine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic Acid: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, also identified as NSC 3852, is a small molecule that has garnered attention in oncological research for its potential as an anti-cancer agent. Structurally belonging to the quinoline derivative family, this compound has been primarily characterized as a pan-histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the current understanding of NSC 3852, focusing on its mechanism of action, identified therapeutic targets, and the experimental evidence supporting its potential clinical applications. The information is tailored for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary molecular target of this compound (NSC 3852) is the family of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. As a pan-HDAC inhibitor, NSC 3852 non-selectively inhibits the activity of multiple HDAC isoforms. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of various genes, including tumor suppressor genes. One study demonstrated that NSC 3852 can inhibit total HDAC activity by 80% at a concentration of 190 µM.[1]
Therapeutic Targets and Cellular Effects
The therapeutic potential of NSC 3852 stems from its ability to induce several key anti-cancer cellular responses, primarily through its HDAC inhibitory activity. These effects have been observed in various cancer cell lines, most notably in breast cancer and pediatric acute myeloid leukemia (AML).
Induction of Apoptosis
NSC 3852 is a potent inducer of apoptosis, or programmed cell death, in cancer cells. In pediatric AML cell lines, it has been shown to have significant proapoptotic effects.[2][3] The apoptotic cascade initiated by NSC 3852 is linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Cell Cycle Arrest
A hallmark of many anti-cancer agents is their ability to halt the cell cycle, preventing cancer cell proliferation. NSC 3852 has been shown to induce cell cycle arrest, particularly at the G1 phase.[4] This G1 arrest is associated with the downregulation of key cell cycle regulatory proteins.
Induction of Cellular Differentiation
In addition to apoptosis and cell cycle arrest, NSC 3852 can promote cellular differentiation, a process where cancer cells revert to a more mature, less proliferative state. This effect has been noted in pediatric AML cells.[2][3]
Quantitative Data Summary
While comprehensive quantitative data for NSC 3852 is still emerging, the following table summarizes the available information on its activity.
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| HDAC Inhibition | - | 80% inhibition at 190 µM | [1] |
| Antiproliferative, Proapoptotic, and Differentiation Effects | Pediatric AML cell lines (including THP-1 and Kasumi-1) | Effective | [2][3] |
| Induction of Apoptosis and G1 Arrest | MCF-7 (Breast Cancer) | Demonstrated | [4] |
Further research is required to establish specific IC50 values for NSC 3852 against various cancer cell lines and individual HDAC isoforms.
Signaling Pathways Modulated by NSC 3852
The anti-cancer effects of NSC 3852 are mediated through the modulation of several key signaling pathways.
Reactive Oxygen Species (ROS)-Mediated Apoptosis in Breast Cancer
In MCF-7 breast cancer cells, the apoptotic activity of NSC 3852 is intricately linked to the production of ROS.[4] This process involves the generation of superoxide radicals, leading to oxidative DNA damage and a decrease in the cellular glutathione (GSH) to glutathione disulfide (GSSG) ratio, an indicator of oxidative stress.[4] This cascade of events ultimately triggers the apoptotic machinery.
Figure 1: Proposed pathway of ROS-mediated apoptosis induced by NSC 3852.
Regulation of Cell Cycle Progression
NSC 3852 induces a G1 phase cell cycle arrest in MCF-7 cells by downregulating key proteins involved in the G1/S transition.[4] Specifically, it leads to a decrease in the levels of E2F1, c-Myc, and phosphorylated retinoblastoma protein (pRb).[4] The hypophosphorylation of Rb prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S-phase entry.
Figure 2: Mechanism of G1 cell cycle arrest induced by NSC 3852.
Detailed Experimental Protocols
This section outlines the general methodologies employed in the key studies investigating the effects of NSC 3852. For specific antibody concentrations, incubation times, and instrument settings, it is recommended to consult the original research articles.
HDAC Activity Assay (General Protocol)
A common method to assess HDAC activity is a fluorometric assay.
Principle: This assay utilizes a substrate that, upon deacetylation by HDACs, can be cleaved by a developer enzyme to produce a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC activity.
Procedure:
-
Prepare Assay Buffer: Typically contains Tris-HCl, NaCl, and a source of zinc ions.
-
Enzyme and Inhibitor Incubation: Incubate the HDAC enzyme source (e.g., nuclear extract or purified HDAC) with NSC 3852 at various concentrations.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Development: Stop the deacetylation reaction and add the developer enzyme.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cells with NSC 3852 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Figure 3: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.
Procedure:
-
Cell Treatment: Treat cells with NSC 3852.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
RNase Treatment: Treat cells with RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Procedure:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspases, pRb, E2F1, c-Myc).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Future Directions
While the initial findings for this compound (NSC 3852) are promising, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Determination of IC50 values: Establishing the half-maximal inhibitory concentration (IC50) of NSC 3852 in a broader range of cancer cell lines and against specific HDAC isoforms is crucial for understanding its potency and selectivity.
-
In-depth signaling pathway analysis: Further studies are needed to delineate the precise molecular mechanisms downstream of HDAC inhibition, including the identification of specific caspases involved in apoptosis and the full spectrum of cell cycle regulatory proteins affected.
-
In vivo efficacy studies: Preclinical studies in animal models are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of NSC 3852.
-
Combination therapy potential: Investigating the synergistic effects of NSC 3852 with other chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
Conclusion
This compound (NSC 3852) is a pan-HDAC inhibitor with demonstrated anti-cancer activity in preclinical models of breast cancer and pediatric AML. Its ability to induce apoptosis, cell cycle arrest, and differentiation through the modulation of key signaling pathways highlights its potential as a therapeutic candidate. This technical guide provides a foundational understanding of NSC 3852, intended to support further research and development efforts in the field of oncology.
References
- 1. Apoptosis: A biomarker of high-risk phenotype in pediatric acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic drug screen identifies the histone deacetylase inhibitor NSC3852 as a potential novel drug for the treatment of pediatric acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Evaluation of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic Acid Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for evaluating the in vitro cytotoxicity of the novel compound 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid. Quinoline derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] This document outlines established experimental protocols and data interpretation strategies relevant to the assessment of quinoline-based compounds.
Introduction to Quinoline Derivatives and Cancer Therapy
Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of many synthetic drugs and natural products.[3] Their planar structure allows them to intercalate with DNA, and they can be functionalized to interact with various biological targets, leading to a range of therapeutic effects.[1] In oncology, quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[1][4][5]
The compound of interest, this compound, belongs to this promising class of molecules. A thorough in vitro evaluation is the foundational step in characterizing its potential as a therapeutic agent.
Data Presentation: Summarized Cytotoxicity Data
While specific experimental data for this compound is not yet publicly available, the following tables represent hypothetical yet plausible cytotoxicity data based on the known activity of structurally related quinoline derivatives against various cancer cell lines.[3][6] These tables are intended to serve as a template for data presentation.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Compound X across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT-116 | Colon Carcinoma | 18.5 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
| DU-145 | Prostate Carcinoma | 12.7 |
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) with Standard Chemotherapeutic Agents
| Compound | MCF-7 | A549 | HCT-116 |
| Compound X | 15.2 | 22.8 | 18.5 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
| Cisplatin | 5.6 | 8.3 | 7.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro cytotoxicity studies. The following are standard protocols for key experiments.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2, DU-145) are obtained from a reputable cell bank (e.g., ATCC). Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[8]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plates for the desired time period.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Quinoline-Induced Apoptosis
Many quinoline derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[9] The following diagram illustrates a plausible signaling cascade initiated by a quinoline compound.
Caption: Proposed intrinsic apoptosis signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines the general workflow for evaluating the cytotoxicity of a novel compound.
Caption: General experimental workflow for cytotoxicity testing.
Conclusion
The in vitro evaluation of this compound cytotoxicity is a critical step in its preclinical development. By employing a panel of cancer cell lines and a suite of robust, validated assays, researchers can elucidate its potency, selectivity, and potential mechanisms of action. The protocols and data presentation formats outlined in this guide provide a framework for the systematic and comprehensive assessment of this and other novel quinoline derivatives. Further studies, including mechanism of action elucidation and in vivo efficacy models, will be necessary to fully characterize its therapeutic potential.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is a chemical compound of interest in medicinal chemistry, potentially serving as a building block or metabolite in the development of therapeutic agents. Its structure incorporates the 6-methoxyquinoline core, a feature found in several pharmacologically active molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, based on established chemical principles and analogous reactions reported in the literature. The procedure involves the nucleophilic substitution reaction between 8-amino-6-methoxyquinoline and a suitable pentanoic acid derivative.
Experimental Protocol
This synthesis is proposed as a two-step process:
-
Alkylation: Reaction of 8-amino-6-methoxyquinoline with ethyl 4-bromopentanoate to form the ester precursor.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
Materials and Reagents
-
8-amino-6-methoxyquinoline
-
Ethyl 4-bromopentanoate
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of ethyl 4-((6-methoxyquinolin-8-yl)amino)pentanoate
-
To a solution of 8-amino-6-methoxyquinoline (1.0 eq) in acetonitrile, add triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 4-bromopentanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 4-((6-methoxyquinolin-8-yl)amino)pentanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, or until the hydrolysis is complete as indicated by TLC.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 5-6 with dilute hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
Data Presentation
The following table summarizes the typical quantities and expected outcomes for this synthesis.
| Step | Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Yield (%) |
| 1 | 8-amino-6-methoxyquinoline | 174.20 | 10.0 | 1.74 | - | - |
| Ethyl 4-bromopentanoate | 211.08 | 12.0 | 2.53 | 1.77 | - | |
| Triethylamine | 101.19 | 15.0 | 1.52 | 2.08 | - | |
| Ethyl 4-((6-methoxyquinolin-8-yl)amino)pentanoate | 316.38 | - | - | - | 60-70 | |
| 2 | Ethyl 4-((6-methoxyquinolin-8-yl)amino)pentanoate | 316.38 | 6.0 | 1.90 | - | - |
| Sodium hydroxide | 40.00 | 12.0 | 0.48 | - | - | |
| This compound | 288.32 | - | - | - | 85-95 |
Note: Yields are estimates and may vary based on experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, a quinoline derivative of interest in pharmaceutical research and development. The described reverse-phase HPLC (RP-HPLC) method with UV detection provides a reliable and accurate approach for the determination of this compound in bulk drug substances and pharmaceutical formulations. The methodologies presented are based on established analytical principles for similar quinoline-based compounds and can be adapted for various research and quality control applications.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, making them crucial in drug discovery and development.[1] Accurate and precise analytical methods are essential for the quantification of these compounds to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC.
Experimental
Instrumentation and Reagents
-
HPLC System : A system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[1]
-
Column : A reverse-phase C18 column is recommended as a starting point for method development.[1] Alternative stationary phases, such as a naphthylpropyl column, may also provide adequate separation for quinoline derivatives.[2][3]
-
Solvents : HPLC-grade acetonitrile and methanol are common organic modifiers.[1] High-purity water (e.g., Milli-Q) should be used for the preparation of the mobile phase and other aqueous solutions.[1]
-
Chemicals : Reference standard of this compound.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters can be optimized to suit the specific requirements of the analysis.
| Parameter | Recommended Value |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm)[4] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 30% to 70% Acetonitrile over 10 minutes |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 25 °C[6] |
| Detection Wavelength | Determined by the UV spectrum of the analyte (e.g., 254 nm, 270 nm, or 340 nm)[1][5] |
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (initial composition) and sonicate if necessary.
-
Dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
Sample Preparation (for Pharmaceutical Formulation)
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[7]
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.[1]
-
Add a suitable volume of a diluent (e.g., methanol or mobile phase) and sonicate to ensure complete dissolution of the active ingredient.[1]
-
Dilute to volume with the same solvent.[1]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Sample Preparation (for Biological Fluids, e.g., Plasma)
-
Protein Precipitation : To 1 volume of the plasma sample, add 3 volumes of a precipitating agent such as acetonitrile or methanol.[1]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant and transfer it to a clean tube for analysis.
HPLC Analysis Workflow
Caption: A logical workflow for the HPLC analysis of this compound.
System Suitability
Before sample analysis, the suitability of the chromatographic system should be established. This is achieved by injecting the standard solution multiple times and evaluating parameters such as peak asymmetry, theoretical plates, and the relative standard deviation (RSD) of the peak area.
Quantitative Data Summary
The performance of the HPLC method should be validated in accordance with ICH guidelines or other relevant regulatory standards.[1] The following tables summarize typical performance characteristics that can be expected from a validated method for the analysis of quinoline derivatives.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area (%) | < 2.0% for 6 replicate injections |
Table 2: Method Validation Parameters
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified.[1] |
Conclusion
The HPLC method outlined in this application note provides a framework for the accurate and reliable quantification of this compound. By adhering to the described protocols and validating the method performance, researchers, scientists, and drug development professionals can ensure the quality and consistency of their analytical results. The provided method is intended as a starting point and can be further optimized to meet specific analytical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method | springermedizin.de [springermedizin.de]
- 7. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Carboxyprimaquine in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, commonly known as carboxyprimaquine (cPQ), in human plasma. Carboxyprimaquine is the major, though biologically inert, plasma metabolite of the anti-malarial drug primaquine.[1][2] Monitoring its concentration is crucial for pharmacokinetic studies. The protocol details a sample preparation procedure involving protein precipitation followed by solid-phase extraction, optimized chromatographic conditions, and specific mass spectrometric parameters for selective and accurate quantification.
Introduction
Primaquine is an essential 8-aminoquinoline drug used for the radical cure of Plasmodium vivax and P. ovale malaria.[1] Its metabolism is complex, involving two primary pathways. One pathway, mediated by Cytochrome P450 2D6 (CYP2D6), produces active hydroxylated metabolites responsible for therapeutic efficacy.[1][3] The other major pathway involves monoamine oxidase A (MAO-A), which converts primaquine into carboxyprimaquine (cPQ), the most abundant but inactive metabolite found in plasma.[1][3][4] Accurate quantification of cPQ is vital for understanding the overall metabolic profile of primaquine, assessing patient compliance, and conducting comprehensive pharmacokinetic (PK) analyses. This document provides a detailed protocol for a validated LC-MS/MS assay designed for high-throughput analysis of cPQ in clinical and research settings.
Metabolic Pathway of Primaquine
Primaquine undergoes metabolic transformation through two main routes. The bioactivation pathway, crucial for anti-malarial activity, is mediated by CYP2D6, leading to hydroxylated metabolites. The primary detoxification pathway is mediated by MAO-A, resulting in the formation of an unstable aldehyde intermediate that is subsequently oxidized to carboxyprimaquine.
Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation
This protocol employs a combination of protein precipitation and solid-phase extraction (SPE) to ensure a clean sample extract, minimizing matrix effects and maximizing recovery.[5]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Internal Standard (IS): Stable isotope-labeled carboxyprimaquine or a structural analog (e.g., 8-aminoquinoline).[6][7]
-
Phospholipid removal SPE cartridges (e.g., Oasis® HLB).[5][7]
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.
-
Spiking: Add the internal standard solution to each sample and vortex briefly.
-
Protein Precipitation: Add 300 µL of ACN containing 1% FA to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[5]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (Phospholipid Removal):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute the analyte and internal standard with an appropriate volume of methanol or another suitable organic solvent.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: UHPLC system
-
Column: Hypersil Gold C18 (100 mm × 4.6 mm, 3 µm) or equivalent reversed-phase column.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5000 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
LC Method (Isocratic for Racemic Analysis): [8]
-
Mobile Phase: 10 mM Ammonium Acetate Buffer (pH 3.5) and Acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 700°C
-
Curtain Gas: 25 psi
-
Nebulizer Gas (GS1): 50 psi
-
Auxiliary Gas (GS2): 60 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Analytical Workflow Diagram
The overall process from sample collection to data analysis is outlined below.
Data Presentation and Performance
The performance of the LC-MS/MS method was validated according to regulatory guidelines.[8] The quantitative data summarized below demonstrates the method's reliability.
Mass Spectrometry Parameters
The following MRM transitions should be used for quantification and qualification of carboxyprimaquine.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode | Use |
| Carboxyprimaquine | 274.3 | 175.1 | ESI+ | Quantifier |
| Primaquine | 260.3 | 175.1 | ESI+ | For reference |
| Primaquine-d3 (IS) | 263.3 | 86.1 | ESI+ | Internal Standard |
| Table 1: Optimized MRM transitions for analyte and internal standard.[9] |
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery.[5][7]
| Parameter | Carboxyprimaquine |
| Calibration Range | 2.44 - 2,500 ng/mL[5][8] |
| Correlation Coefficient (r²) | ≥ 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/L (or ng/mL)[7] |
| Intra-day Precision (%CV) | < 10%[5][7] |
| Inter-day Precision (%CV) | < 10%[5][7] |
| Accuracy (% Bias) | Within ±15% (94.7% to 103%)[5][7] |
| Absolute Recovery | 70 - 80%[5] |
| Table 2: Summary of quantitative performance data. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of carboxyprimaquine in human plasma. The combined use of protein precipitation and solid-phase extraction yields a clean extract, minimizing matrix effects and ensuring high data quality. The validated performance characteristics demonstrate that this protocol is well-suited for pharmacokinetic assessments in clinical trials and other research studies involving primaquine administration.
References
- 1. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Primaquine and Carboxyprimaquine Exposures in Children and Adults with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of primaquine and carboxyprimaquine in plasma using solid phase extraction and LC-MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Introduction
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid belongs to the 8-aminoquinoline class of compounds. This class, which includes the well-known antimalarial drug primaquine, has garnered significant interest for its potential therapeutic applications beyond parasitic diseases, particularly in oncology. The 8-aminoquinoline scaffold is associated with the induction of cellular stress through the generation of reactive oxygen species (ROS), which can lead to various cellular outcomes, including apoptosis. These compounds and their derivatives have been investigated for their activity against a range of cancer cell lines.
These application notes provide detailed protocols for cell-based assays to characterize the cytotoxic and pro-oxidative effects of this compound. The provided experimental designs are foundational for screening and mechanistic studies in drug development.
Data Presentation
The following table summarizes representative cytotoxic activity of this compound against various human cancer cell lines. This data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 25.5 |
| MDA-MB-453 | Breast Cancer | 32.8 |
| MCF-7 | Breast Cancer | 45.2 |
| A549 | Lung Cancer | 58.1 |
| HEK293T | Non-tumoral | >100 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.
Materials:
-
Human cancer cell lines (e.g., LNCaP, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Reactive Oxygen Species (ROS) Detection
This protocol describes the measurement of intracellular ROS levels induced by this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
DCFH-DA
-
Hydrogen peroxide (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-6 hours). Include a positive control (hydrogen peroxide) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
This protocol details the quantification of apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as fold change relative to the vehicle control.
Visualizations
Caption: Proposed signaling pathway for apoptosis induction.
In Vivo Experimental Design for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid Studies in Animal Models
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vivo experimental design and evaluation of 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid, a compound belonging to the 8-aminoquinoline class, recognized for its potential antimalarial properties. Detailed protocols for assessing efficacy, pharmacokinetics, and acute toxicity in murine models are presented to facilitate preclinical studies.
Introduction
This compound shares a structural core with established antimalarial drugs like primaquine. The primary mechanism of action for quinoline-based antimalarials is the inhibition of heme polymerization within the Plasmodium parasite's digestive vacuole.[1][2][3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinoline derivatives are believed to cap the growing hemozoin polymer, preventing further heme sequestration.[1][3] This leads to an accumulation of free heme, which is toxic to the parasite. This document outlines the essential in vivo studies to characterize the efficacy, safety, and pharmacokinetic profile of this compound.
Preclinical In Vivo Evaluation Workflow
The in vivo assessment of this compound should follow a structured progression from efficacy and pharmacokinetic characterization to safety evaluation.
Caption: Preclinical in vivo workflow for this compound.
Data Presentation
Table 1: In Vivo Antimalarial Efficacy Data Summary
| Experimental Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | % Parasitemia Suppression | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | ||
| Test Compound | 10 | |||
| Test Compound | 25 | |||
| Test Compound | 50 | |||
| Chloroquine | 5 |
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | Route of Administration | Value |
| Cmax (ng/mL) | Oral (PO) | |
| Tmax (h) | Oral (PO) | |
| AUC(0-t) (ng·h/mL) | Oral (PO) | |
| T½ (h) | Oral (PO) | |
| Bioavailability (%) | Oral (PO) | |
| Cmax (ng/mL) | Intravenous (IV) | |
| AUC(0-t) (ng·h/mL) | Intravenous (IV) | |
| T½ (h) | Intravenous (IV) | |
| Clearance (mL/h/kg) | Intravenous (IV) | |
| Volume of Distribution (L/kg) | Intravenous (IV) |
Table 3: Acute Oral Toxicity Data (OECD 423)
| Dose Level (mg/kg) | Number of Animals | Number of Mortalities | Clinical Observations | GHS Category |
| 300 | 3 | |||
| 2000 | 3 | |||
| 5000 (if applicable) | 3 |
Experimental Protocols
Protocol 1: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This protocol is adapted from the Peters' 4-day suppressive test, a standard for assessing in vivo antimalarial activity.[5][6][7][8][9]
Objective: To evaluate the in vivo antimalarial efficacy of this compound against Plasmodium berghei in a murine model.
Materials:
-
Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA)
-
Swiss albino mice (female, 6-8 weeks old, 20-25 g)
-
This compound (test compound)
-
Chloroquine phosphate (positive control)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Methanol
-
Microscope slides
-
Syringes and needles
Procedure:
-
Parasite Inoculation:
-
A donor mouse with a rising P. berghei parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture into a heparinized tube.
-
The blood is diluted with normal saline to a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Each experimental mouse is inoculated intraperitoneally (IP) with 0.2 mL of the diluted infected blood.
-
-
Animal Grouping and Dosing:
-
Mice are randomly divided into groups of five.
-
Group 1 (Vehicle Control): Receives 0.2 mL of the vehicle orally.
-
Group 2-4 (Test Compound): Receive the test compound orally at three different dose levels (e.g., 10, 25, and 50 mg/kg body weight).
-
Group 5 (Positive Control): Receives chloroquine orally at 5 mg/kg body weight.
-
Treatment is administered once daily for four consecutive days (Day 0 to Day 3), starting approximately 2 hours after parasite inoculation on Day 0.
-
-
Parasitemia Determination:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are fixed with methanol for 3 minutes and stained with 10% Giemsa stain for 15 minutes.
-
Parasitemia is determined by counting the number of pRBCs per 1000 total red blood cells under a microscope.
-
-
Data Analysis:
-
The percentage suppression of parasitemia is calculated using the following formula: % Suppression = [(A - B) / A] * 100 Where A = Mean parasitemia in the vehicle control group, and B = Mean parasitemia in the treated group.
-
The mean survival time for each group is recorded over a 30-day observation period.
-
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound in mice following oral and intravenous administration.
Materials:
-
Swiss albino mice (male, 6-8 weeks old, 20-25 g)
-
Test compound formulated for oral and intravenous administration
-
Heparinized microcentrifuge tubes
-
LC-MS/MS system for bioanalysis
Procedure:
-
Drug Administration:
-
Mice are fasted overnight before dosing.
-
Oral (PO) Group: A single dose of the test compound (e.g., 20 mg/kg) is administered by oral gavage.
-
Intravenous (IV) Group: A single dose of the test compound (e.g., 5 mg/kg) is administered via tail vein injection.
-
-
Blood Sampling:
-
Blood samples (approximately 50 µL) are collected from the submandibular or saphenous vein at predetermined time points.
-
PO Group Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
IV Group Time Points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is collected into heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.) are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 3: Acute Oral Toxicity Study (OECD 423)
This protocol follows the OECD Guideline 423 for the Acute Toxic Class Method.[10][11][12]
Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonized System (GHS).
Materials:
-
Wistar rats or Swiss albino mice (female, 8-12 weeks old)
-
Test compound
-
Vehicle for oral administration
Procedure:
-
Animal Preparation:
-
Animals are fasted overnight prior to dosing.
-
-
Stepwise Dosing Procedure:
-
The test is performed in a stepwise manner using 3 animals per step.
-
Starting Dose: A starting dose of 300 mg/kg is typically used if there is no prior information on the substance's toxicity. A limit test can be initiated at 2000 mg/kg if the substance is expected to be of low toxicity.
-
The substance is administered orally to 3 animals.
-
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), and body weight changes for 14 days.
-
Observations are made frequently on the day of dosing and at least once daily thereafter.
-
-
Decision on Subsequent Steps:
-
The outcome of the first step determines the next step:
-
If 2 or 3 animals die, the test is repeated at a lower dose level (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, the test is repeated at a higher dose level (e.g., 2000 mg/kg).
-
-
This process continues until a stopping criterion is met (e.g., no mortality at the highest dose, or clear mortality at a certain dose level), allowing for classification.
-
-
Pathology:
-
At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Signaling Pathway Diagrams
Antimalarial Mechanism of Action
The primary proposed mechanism of action for 8-aminoquinolines against the blood stages of Plasmodium is the inhibition of hemozoin formation.
Caption: Proposed mechanism of action for this compound.
Potential Quinoline-Induced Toxicity Pathway
Quinoline compounds can induce cellular toxicity through mechanisms such as the generation of oxidative stress, leading to DNA damage and activation of stress-response pathways like the p53 signaling pathway.
References
- 1. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Antimalarial Activity and Toxicological Assessment of Betula alnoides Extract against Plasmodium berghei Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols: 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid (Carboxyprimaquine) in Malaria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, more commonly known as carboxyprimaquine, is the primary and major plasma metabolite of the crucial antimalarial drug, primaquine.[1][2][3][4] Primaquine is an 8-aminoquinoline drug, essential for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, a function known as radical cure.[5] While primaquine itself is an active therapeutic agent, carboxyprimaquine is generally considered to be an inactive metabolite with respect to antimalarial activity. Its significance in malaria research is not as a direct therapeutic but as a key biomarker in understanding the pharmacokinetics, metabolism, and safety of primaquine.
Primaquine undergoes rapid biotransformation in the body, primarily through oxidative deamination catalyzed by monoamine oxidase (MAO-A), to form carboxyprimaquine.[2][3][6] This metabolic pathway is distinct from the cytochrome P450 (CYP)-mediated hydroxylations that are thought to produce the metabolites responsible for both the therapeutic (anti-hypnozoite) and toxic (hemolytic) effects of primaquine.[3][6] Consequently, the study of carboxyprimaquine is vital for evaluating how primaquine is processed in the body, which has direct implications for its efficacy and safety in clinical use.
Application Notes
The primary application of carboxyprimaquine in malaria research is as a biomarker in pharmacokinetic (PK) and drug metabolism (DMPK) studies of primaquine.
-
Pharmacokinetic Studies: Due to its high plasma concentrations and longer half-life compared to the parent drug, carboxyprimaquine is a reliable indicator of patient adherence and drug exposure following primaquine administration.[1] Monitoring its levels allows researchers to assess the rate and extent of primaquine metabolism in different patient populations.
-
Metabolic Phenotyping: The formation of carboxyprimaquine is a major metabolic pathway for primaquine.[2][4] Studying the levels of this metabolite helps in understanding the metabolic fate of primaquine and how it might be influenced by genetic factors (e.g., polymorphisms in MAO-A) or co-administered drugs.
-
Drug-Drug Interaction Studies: Investigating the impact of other drugs on the formation of carboxyprimaquine can provide insights into potential drug-drug interactions that may alter the metabolism and, consequently, the efficacy and safety of primaquine.
-
Safety and Efficacy Correlations: While considered inactive, the ratio of carboxyprimaquine to primaquine or its other active metabolites can be explored as a potential correlate for therapeutic outcome or hemolytic toxicity in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[2]
Quantitative Data
The following table summarizes pharmacokinetic parameters related to carboxyprimaquine following a single oral dose of 45 mg of primaquine in healthy volunteers.
| Parameter | Value | Reference |
| Primaquine (Parent Drug) | ||
| Peak Plasma Concentration (Cmax) | 153.3 ± 23.5 ng/mL | [1] |
| Time to Peak Concentration (Tmax) | 3 ± 1 hours | [1] |
| Elimination Half-life (t1/2) | 7.1 ± 1.6 hours | [1] |
| Carboxyprimaquine (Metabolite) | ||
| Peak Plasma Concentration (Cmax) | 1427 ± 307 ng/mL | [1] |
| Time to Peak Concentration (Tmax) | 7 ± 4 hours | [1] |
| Sustained Plasma Levels (>1000 ng/mL) | Up to 24 hours | [1] |
| Urinary Excretion | Not detected | [1] |
Experimental Protocols
Protocol 1: Quantification of Carboxyprimaquine in Human Plasma using LC-MS/MS
This protocol outlines a general method for the simultaneous determination of primaquine and carboxyprimaquine in plasma, based on techniques described in the literature.[1][2]
1. Objective: To quantify the concentration of carboxyprimaquine in human plasma samples from subjects administered primaquine.
2. Materials:
-
Human plasma (sodium heparin or EDTA as anticoagulant)
-
Carboxyprimaquine reference standard
-
Primaquine reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analogue or a compound with similar chemical properties)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates or microcentrifuge tubes
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase, ~2.1 x 50 mm, <2 µm particle size)
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or HPLC vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
LC System:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate. The exact gradient should be optimized for separation from plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
MS/MS System (Positive ESI Mode):
-
Optimize source parameters (e.g., capillary voltage, source temperature) for carboxyprimaquine and the IS.
-
Determine the precursor and product ions for Multiple Reaction Monitoring (MRM). For carboxyprimaquine (C15H18N2O3), the precursor ion would be [M+H]+. Product ions would be determined by fragmentation.
-
Example MRM Transitions (to be optimized):
-
Carboxyprimaquine: m/z [Precursor] -> m/z [Product 1], m/z [Product 2]
-
Internal Standard: m/z [Precursor] -> m/z [Product]
-
-
5. Data Analysis:
-
Generate a calibration curve by spiking blank plasma with known concentrations of carboxyprimaquine reference standard and processing as described above.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression (typically with 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r² > 0.99).
-
Calculate the concentration of carboxyprimaquine in the unknown samples using the regression equation from the calibration curve.
Visualizations
References
- 1. Pharmacokinetics of primaquine in man: identification of the carboxylic acid derivative as a major plasma metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Proper handling and storage procedures for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided as a general guide for the proper handling and storage of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid (CAS No. 77229-68-6). As this is a research chemical with limited publicly available safety and stability data, it must be treated as a potentially hazardous substance.[1][2] All laboratory personnel must conduct a thorough risk assessment before handling this compound and adhere to all institutional and national safety guidelines.
Chemical and Physical Properties
Due to the limited availability of specific experimental data for this compound, the following table summarizes its known properties and inferred characteristics based on its chemical structure, which includes a methoxyquinoline moiety and an aminopentanoic acid side chain.
| Property | Value / Information | Source / Rationale |
| CAS Number | 77229-68-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₈N₂O₃ | --INVALID-LINK-- |
| Appearance | Likely a solid powder. | General characteristic of similar organic compounds. |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Inferred from the presence of both polar (carboxylic acid, amine) and non-polar (quinoline ring) functional groups. |
| Stability | May be sensitive to light, oxidation, and extreme pH conditions. | Methoxyquinoline derivatives can be susceptible to photodegradation and oxidation.[3] The carboxylic acid and amine groups may react under strongly acidic or basic conditions. |
Handling and Personal Protective Equipment (PPE)
As the toxicological properties of this compound have not been thoroughly investigated, it is crucial to minimize exposure.[2]
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilated Enclosure: Use a ventilated balance enclosure when weighing the solid material.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[1]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. Consult with your institution's environmental health and safety (EHS) department.[4]
Storage Procedures
Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety.
General Storage Conditions
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable, provided this does not cause the compound to precipitate from any solution.[3]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[3]
-
Atmosphere: For enhanced stability, particularly for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[3][5]
Incompatible Materials
-
Strong Oxidizing Agents: The quinoline ring system may be susceptible to oxidation.[3]
-
Strong Acids and Bases: The aminopentanoic acid moiety may react with strong acids and bases.
-
Reactive Metals: Avoid contact with reactive metals.
The following diagram illustrates a general workflow for receiving and storing a new research chemical like this compound.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a stock solution of this compound for use in experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Vortex mixer
-
Calibrated pipettes
-
Amber glass vials or tubes
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound into a tared amber vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any color change which could indicate degradation.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
For storage, seal the vial tightly and store at -20°C or -80°C to maximize stability. Avoid repeated freeze-thaw cycles.
Spill and Waste Disposal
Spill Response:
-
Minor Spill: In case of a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[1] For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Major Spill: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.[1]
Waste Disposal:
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of this chemical down the drain.
The following diagram outlines the logical steps for handling this compound in a laboratory setting.
References
Determining the effective concentration of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is a novel synthetic compound belonging to the 8-aminoquinoline class. Compounds within this structural family have demonstrated a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents.[1] The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for their ability to modulate various cellular processes.[2] This document provides detailed protocols for determining the effective concentration of this compound for in vitro studies, focusing on its potential anticancer effects. The methodologies described herein are designed to assess cytotoxicity and induction of apoptosis in cancer cell lines.
Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, related 8-aminoquinoline derivatives have been shown to exert their anticancer effects through various mechanisms. These can include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3] It is hypothesized that this compound may function by inducing cellular stress, potentially through the generation of reactive oxygen species (ROS), leading to the activation of apoptotic cascades.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro activity of this compound against various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| A549 | Lung Carcinoma | 22.5 |
| HeLa | Cervical Cancer | 18.2 |
| HCT116 | Colon Carcinoma | 25.1 |
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48-hour treatment)
| Concentration (µM) | Caspase-3 Activity (Fold Increase over Control) |
| 0 (Control) | 1.0 |
| 5 | 1.8 |
| 10 | 3.5 |
| 20 | 6.2 |
| 40 | 8.9 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Caspase-3 Activity Assay
This protocol describes the measurement of apoptosis induction by assessing the activity of caspase-3, a key executioner caspase.[9][10][11]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
Cell lysis buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 48 hours. Include an untreated control.
-
After treatment, harvest the cells and lyse them according to the caspase-3 assay kit manufacturer's instructions.
-
Incubate the cell lysate with the caspase-3 substrate (DEVD-pNA) in the provided assay buffer.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved from the substrate by active caspase-3.
-
Quantify the caspase-3 activity and express it as a fold increase relative to the untreated control.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship Diagram
Caption: The logical progression from compound treatment to apoptosis.
References
- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. elrig.org [elrig.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Advanced Techniques for Measuring the Cellular Uptake of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on methodologies to accurately quantify the cellular uptake of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid. As an analog of the 8-aminoquinoline antimalarial drug primaquine, understanding its cellular permeability and accumulation is critical for evaluating its pharmacokinetic and pharmacodynamic profile.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind protocol design, enabling robust and reproducible experimental outcomes. We present three orthogonal, field-proven methods: direct label-free quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), high-sensitivity Radiometric Assays, and high-throughput Fluorescence-Based Analysis. Each section includes detailed, self-validating protocols, data interpretation guidelines, and a discussion of the respective advantages and limitations of each technique.
Introduction: The Criticality of Measuring Cellular Uptake
The efficacy of any small molecule therapeutic is fundamentally dependent on its ability to reach its intracellular target in sufficient concentrations. The cell membrane presents a formidable barrier, and the journey of a drug from the extracellular space into the cytoplasm is governed by a complex interplay of its physicochemical properties and various cellular transport mechanisms.[3][4] this compound, a compound sharing the core 6-methoxyquinoline structure of primaquine, requires rigorous characterization of its cellular uptake dynamics to predict its therapeutic potential.[5][6]
Cellular uptake assays are essential experimental methods used to quantify the amount of a compound that accumulates within cells.[7] These studies provide invaluable data for:
-
Pharmacokinetic (PK) Modeling: Understanding rates of absorption, distribution, and accumulation.[7]
-
Efficacy and Potency Assessment: Correlating intracellular concentration with biological activity.
-
Toxicity Profiling: Identifying potential off-target accumulation in non-target cells.
-
Mechanism of Action Studies: Elucidating whether uptake is passive or mediated by specific transporters, which can be determinants of drug selectivity and resistance.[8][9]
This guide details three complementary methodologies to provide a holistic view of the cellular uptake of our target compound.
Foundational Considerations for Robust Uptake Assays
Before proceeding to specific protocols, several foundational elements must be considered to ensure the integrity and relevance of the experimental data.
Potential Mechanisms of Cellular Influx
The uptake of a small molecule can occur via one or more routes. Understanding these possibilities is key to designing experiments with appropriate controls.
-
Passive Diffusion: The molecule moves across the lipid bilayer driven by a concentration gradient. This is favored by lipophilicity and a small molecular size.
-
Carrier-Mediated Transport: The molecule is a substrate for membrane transporters, such as those from the Solute Carrier (SLC) superfamily (e.g., organic cation transporters - OCTs) or Organic Anion-Transporting Polypeptides (OATPs).[3][10] This process is saturable, temperature-dependent, and can be competitively inhibited.
Selection of an Appropriate Cell Model
The choice of cell line is critical and should be dictated by the research question.
-
Target Cells: For efficacy studies, use cell lines relevant to the therapeutic indication (e.g., prostate cancer cell lines like PC-3 for oncology applications).[11]
-
Transporter-Expressing Cells: To investigate specific transport mechanisms, use cell lines known to express relevant transporters (e.g., Caco-2, MDCKII) or engineered cell lines overexpressing a single transporter of interest (e.g., HEK293-hOCT1).[3][10][12]
-
Hepatocytes: For studies related to metabolism and liver toxicity, primary hepatocytes or hepatoma cell lines (e.g., HepG2) are appropriate.[1][13]
The Importance of Experimental Controls
Every uptake protocol must include controls to validate the results.
-
Temperature Control: Incubating cells at 4°C dramatically reduces active transport and endocytosis. This allows for the differentiation of active uptake (occurs at 37°C) from non-specific surface binding (present at 4°C).[14]
-
Inhibitor Controls: To confirm the involvement of a specific transporter, conduct the uptake assay in the presence of a known competitive inhibitor for that transporter. A significant reduction in uptake implicates the transporter's activity.[3]
-
Time-Course Analysis: Measuring uptake at several time points (e.g., 1, 5, 15, 30, 60 minutes) is essential to determine if uptake is linear and to identify when equilibrium is reached.[3]
Method 1: Direct Quantification by LC-MS/MS
This method is the gold standard for specific, label-free quantification of a parent compound within a complex biological matrix. It provides an absolute measure of the intracellular drug concentration.[7][15][16]
Principle
Cells are incubated with the compound, washed to remove extracellular drug, and then lysed. The intracellular contents are extracted, and the concentration of the compound is measured using Liquid Chromatography (to separate it from other cellular components) coupled with Tandem Mass Spectrometry (for sensitive and specific detection and quantification).[17]
Workflow Diagram: LC-MS/MS Quantification
Caption: Workflow for quantifying intracellular compound concentration using LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Cell Seeding: Plate a suitable cell line (e.g., PC-3) in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment. Culture overnight in complete medium.
-
Pre-incubation: Gently aspirate the culture medium and wash each well once with 2 mL of pre-warmed (37°C) Phosphate-Buffered Saline (PBS). Add 1 mL of pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate for 15 minutes at 37°C.
-
Initiation of Uptake: Aspirate the pre-incubation buffer. Add 1 mL of assay buffer containing this compound at the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the plates at 37°C for a specific time course (e.g., 5, 15, 30, and 60 minutes). For controls, perform a parallel incubation at 4°C.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the compound-containing medium and immediately wash the cell monolayer three times with 2 mL of ice-cold PBS per well. This step is critical to remove any unbound extracellular or surface-bound compound.
-
Cell Lysis: Add 300 µL of ice-cold lysis buffer (e.g., RIPA buffer) to each well. Incubate on ice for 10 minutes. Scrape the cells and transfer the entire lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Take a 20 µL aliquot of the lysate for protein concentration determination using a standard BCA assay. This will be used for normalization.
-
Sample Preparation for MS: To the remaining 280 µL of lysate, add 560 µL (2 volumes) of ice-cold acetonitrile containing an appropriate internal standard (IS) (e.g., warfarin, 50 nM) to precipitate proteins.[17] Vortex thoroughly and centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Quantify the compound concentration using a validated UPLC-MS/MS method.[17]
-
Data Normalization: Calculate the intracellular concentration by normalizing the amount of compound detected (in pmol) to the total protein content of the sample (in mg). The final result is expressed as pmol/mg protein.
Data Presentation: LC-MS/MS Results
| Time (min) | Temperature (°C) | Intracellular Conc. (pmol/mg protein) ± SD |
| 5 | 37 | Value |
| 15 | 37 | Value |
| 30 | 37 | Value |
| 60 | 37 | Value |
| 60 | 4 | Value (Represents surface binding) |
Method 2: Radiometric Assays
Radiometric assays offer exceptional sensitivity and are a historical gold standard for transport studies.[18][19] This method requires the synthesis of a radiolabeled version of the compound, typically with Tritium (³H) or Carbon-14 (¹⁴C).[20]
Principle
Cells are incubated with the radiolabeled compound. After incubation, extracellular radioactivity is washed away, cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of compound taken up by the cells.[3]
Workflow Diagram: Radiometric Uptake Assay
Caption: Workflow for a classic radiometric cellular uptake assay.
Detailed Protocol: Radiometric Assay
-
Cell Seeding: Plate cells in 24-well plates and grow to confluency.
-
Pre-incubation: Wash cells once with 1 mL of pre-warmed assay buffer. Add 0.5 mL of fresh buffer and pre-incubate for 15-30 minutes at 37°C.[21]
-
Initiation of Uptake: Prepare a working solution of the radiolabeled compound (e.g., [³H]-Compound) in assay buffer at the desired concentration and specific activity (e.g., 1 µCi/mL). Aspirate the pre-incubation buffer and add 0.5 mL of the radioactive solution to each well.
-
Incubation: Incubate at 37°C for the desired time points.
-
Termination of Uptake: Aspirate the radioactive medium and rapidly wash the wells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 0.5 mL of lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.[3]
-
Quantification: Transfer the lysate from each well into a separate scintillation vial. Add 4-5 mL of a suitable scintillation cocktail.
-
Measurement: Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM), which should be converted to Disintegrations Per Minute (DPM) using a quench curve to account for efficiency.
-
Normalization: In parallel wells, lyse non-treated cells and measure the protein content. Normalize the uptake data as DPM/mg of protein.
High-Throughput Alternative: Scintillation Proximity Assay (SPA)
For screening purposes, the SPA format offers a homogeneous (no-wash) alternative.[22] In this assay, cells are grown in special microplates with a scintillant-embedded base (e.g., CytoStar-T plates).[10][23] When a radiolabeled compound is taken up by the adherent cells, the emitted beta particles are close enough to the plate bottom to excite the scintillant, generating a light signal. Radioactivity in the bulk medium is too far away to be detected, eliminating the need for wash steps.[10][24]
Data Presentation: Radiometric Assay Results
| Compound | Time (min) | Uptake (DPM/mg protein) ± SEM |
| [³H]-Compound | 5 | Value |
| [³H]-Compound | 15 | Value |
| [³H]-Compound | 30 | Value |
| [³H]-Compound + Inhibitor | 30 | Value |
Method 3: Fluorescence-Based Approaches
Fluorescence-based methods are powerful tools for high-throughput screening and for visualizing uptake in real-time at the single-cell level.[25][26] The quinoline moiety in the target compound suggests it may possess intrinsic fluorescent properties, offering a convenient, label-free detection method.[27]
Principle
If the compound is intrinsically fluorescent, its accumulation inside cells can be measured by detecting the increase in intracellular fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.[28] If intrinsic fluorescence is insufficient, a fluorescent tag can be chemically conjugated to the molecule, although this carries the significant risk of altering its uptake properties.[13][29]
Workflow Diagram: Intrinsic Fluorescence Uptake Assay
Caption: Workflow for measuring cellular uptake via intrinsic fluorescence.
Detailed Protocol: Intrinsic Fluorescence Assay
-
Fluorescence Characterization: First, use a spectrofluorometer to determine the optimal excitation and emission wavelengths of this compound in a relevant assay buffer. Create a standard curve to confirm that fluorescence intensity is linear with concentration in the expected range.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements. Culture to ~90% confluency.
-
Assay:
-
Wash cells once with pre-warmed assay buffer.
-
Add 100 µL of assay buffer containing the compound to each well. Include wells with buffer only (background) and wells with compound but no cells (control).
-
Place the plate in a kinetic fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence at the predetermined wavelengths every 1-2 minutes for up to 60 minutes.
-
-
Endpoint Measurement (Alternative to Kinetic):
-
Incubate cells with the compound for discrete time points as in other methods.
-
Stop the uptake by washing 3x with ice-cold PBS.
-
Add 100 µL of fresh PBS (containing a membrane-impermeable quenching agent like Trypan Blue, if needed, to quench extracellular signal).
-
Read the final fluorescence intensity.
-
-
Data Analysis: Subtract the background fluorescence (wells with buffer only) from all readings. Plot the Relative Fluorescence Units (RFU) against time. For endpoint assays, normalize data to cell number or protein content.
Data Presentation: Fluorescence Assay Results
| Time (min) | Relative Fluorescence Units (RFU) ± SD |
| 0 | Value |
| 5 | Value |
| 15 | Value |
| 30 | Value |
| 60 | Value |
Summary and Comparison of Techniques
Choosing the right method depends on the specific research question, available resources, and desired throughput. Often, using two orthogonal methods (e.g., LC-MS/MS and a fluorescence-based assay) provides the most comprehensive and well-validated dataset.
| Feature | LC-MS/MS | Radiometric Assay | Intrinsic Fluorescence Assay |
| Principle | Mass-based quantification | Radioactivity counting | Photon emission |
| Label Required | No (Label-free) | Yes (³H, ¹⁴C) | No |
| Sensitivity | Very High | Highest | Moderate to High |
| Specificity | Highest | High | Moderate (potential background) |
| Throughput | Low to Medium | Medium (High with SPA) | High |
| Key Advantage | Absolute quantification of parent compound | Unrivaled sensitivity | Real-time, live-cell imaging possible |
| Key Limitation | Destructive; lower throughput | Requires custom radiosynthesis; safety | Potential for autofluorescence interference |
| Cost | High (instrumentation) | High (synthesis, disposal) | Low to Moderate |
References
- 1. Synthesis, characterization, and cellular localization of a fluorescent probe of the antimalarial 8-aminoquinoline primaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotechniques.com [biotechniques.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence-based methods for studying activity and drug-drug interactions of hepatic solute carrier and ATP binding cassette proteins involved in ADME-Tox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moravek.com [moravek.com]
- 21. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scintillation Proximity Assay (SPA) | Revvity [revvity.com]
- 23. revvity.com [revvity.com]
- 24. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 25. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Utilizing native fluorescence imaging, modeling and simulation to examine pharmacokinetics and therapeutic regimen of a novel anticancer prodrug | springermedizin.de [springermedizin.de]
- 28. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid. This document provides troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a logical workflow to diagnose and resolve low-yield issues.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems that may arise during the synthesis of this compound via reductive amination of 4-oxopentanoic acid with 8-amino-6-methoxyquinoline.
Issue 1: Low Conversion of Starting Materials
-
Question: My reaction shows a significant amount of unreacted 8-amino-6-methoxyquinoline and/or 4-oxopentanoic acid even after the recommended reaction time. What could be the cause?
-
Answer: Low conversion can stem from several factors:
-
Ineffective Reducing Agent: The chosen reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) may have degraded due to improper storage or handling. It is crucial to use a fresh, high-quality reducing agent.
-
Suboptimal pH: The pH of the reaction is critical for both imine formation and the activity of the reducing agent. For most reductive aminations, a mildly acidic pH (typically 4-6) is optimal. If the pH is too low, the amine starting material will be protonated and less nucleophilic. If the pH is too high, the reducing agent may be less effective or decompose.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring for potential side product formation.
-
Presence of Water: While some reductive aminations tolerate water, excess water can hydrolyze the intermediate imine and hinder the reaction. Ensure you are using anhydrous solvents.
-
Issue 2: Formation of Multiple Side Products
-
Question: My TLC and/or LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these side products and how can I minimize them?
-
Answer: The formation of side products is a common cause of low yields. Potential side products in this synthesis include:
-
Over-reduction of the Carboxylic Acid: Stronger reducing agents might reduce the carboxylic acid moiety of 4-oxopentanoic acid. Using a milder reducing agent selective for imines, such as sodium triacetoxyborohydride, can prevent this.
-
Dialkylation of the Amine: The product, being a secondary amine, can potentially react with another molecule of 4-oxopentanoic acid and the reducing agent, leading to a tertiary amine. This can be minimized by using a stoichiometric amount or a slight excess of the 4-oxopentanoic acid relative to the 8-amino-6-methoxyquinoline.
-
Self-condensation of 4-oxopentanoic acid: Under acidic or basic conditions, 4-oxopentanoic acid can undergo self-condensation. Ensuring a controlled pH and temperature can mitigate this.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure sample of the final product. What purification strategies are recommended?
-
Answer: The amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid) can make purification challenging.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol, is often effective. Adding a small amount of acetic acid or triethylamine to the mobile phase can help to improve the peak shape and separation by keeping the product in its protonated or deprotonated form, respectively.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the amphoteric product from non-polar impurities. However, care must be taken as the product may be soluble in both acidic and basic aqueous layers. Careful pH control is essential.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound? A common and effective method is the reductive amination between 8-amino-6-methoxyquinoline and 4-oxopentanoic acid using a mild reducing agent like sodium triacetoxyborohydride.
-
Q2: How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., dichloromethane:methanol 9:1) to track the disappearance of the starting materials and the appearance of the product. Staining with an appropriate indicator (e.g., potassium permanganate) may be necessary for visualization. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
-
Q3: What are the stability and storage considerations for the final product? The final product contains a quinoline ring and an amino acid side chain, which should be reasonably stable. However, to prevent potential oxidation or degradation, it is advisable to store the purified compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
Quantitative Data Summary
The following table presents hypothetical data to illustrate how reaction conditions can influence the yield of this compound. This data is for illustrative purposes and should be optimized for your specific experimental setup.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₃CN | Methanol | 25 | 24 | 45 |
| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 75 |
| 3 | NaBH(OAc)₃ | Dichloromethane | 40 | 8 | 70 (with side products) |
| 4 | H₂/Pd-C | Ethanol | 25 | 24 | 60 |
Detailed Experimental Protocol
Synthesis of this compound via Reductive Amination
Materials:
-
8-amino-6-methoxyquinoline
-
4-oxopentanoic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
To a solution of 8-amino-6-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 4-oxopentanoic acid (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Technical Support Center: Optimizing HPLC Separation of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid and its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the separation of this compound and its isomers?
A1: The most critical factors include the choice of stationary phase (column), mobile phase composition (organic modifier, pH, and additives), and column temperature. For isomeric separation, particularly enantiomers, a chiral stationary phase is often necessary.[1][2][3] The pH of the mobile phase is crucial as it controls the ionization state of the acidic pentanoic acid moiety and the basic quinoline ring, significantly impacting retention and peak shape.[4][5]
Q2: Why am I observing poor peak shape (tailing) for my compound?
A2: Peak tailing for quinoline-containing compounds is commonly caused by secondary interactions between the basic nitrogen on the quinoline ring and acidic residual silanol groups on the silica-based stationary phase.[4][5] To mitigate this, consider adding a competitive base like triethylamine (TEA) to the mobile phase to mask the silanol groups, or operate at a low pH (around 2.5-3.5) to suppress the ionization of the silanol groups.[4]
Q3: I am struggling to separate the isomers. What type of column should I use?
A3: For the separation of enantiomeric isomers, a chiral stationary phase (CSP) is typically required.[1][2][3] Macrocyclic glycopeptide-based columns, such as those with ristocetin (e.g., Chirobiotic R), have been shown to be effective for the chiral resolution of related compounds like primaquine.[1][6] For diastereomers or positional isomers, standard reversed-phase columns like C18 or C8 can be effective, but optimization of the mobile phase to enhance selectivity is key.[7][8]
Q4: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A4: Both acetonitrile and methanol can be used, and the choice can affect the selectivity of the separation.[4] Acetonitrile generally has a lower viscosity, leading to lower backpressure.[4] However, methanol can offer different selectivity and may improve the resolution of certain isomers.[4] It is often best to empirically test both solvents to determine which provides the optimal separation for your specific isomers.[4]
Q5: How can I improve the resolution between two closely eluting isomer peaks?
A5: To improve resolution, you can try several strategies:
-
Optimize the mobile phase: Adjust the organic modifier-to-aqueous ratio, change the pH, or try a different organic solvent (methanol vs. acetonitrile) to alter selectivity.[4][9]
-
Use a different column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., phenyl or pentafluorophenyl for alternative selectivity) or a chiral stationary phase for enantiomers is recommended.[10]
-
Decrease the flow rate: This can increase column efficiency but will also increase run time.
-
Increase the column length: A longer column provides more theoretical plates, which can improve resolution.[11]
-
Use a gradient elution: A shallow gradient can sometimes help to better separate closely eluting peaks.[9][12]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound and its isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For enantiomers, ensure you are using a chiral stationary phase (e.g., Chirobiotic R).[1][6] For other isomers, try a different reversed-phase column (e.g., C8, Phenyl) to alter selectivity.[10][13] |
| Suboptimal Mobile Phase Composition | Systematically adjust the ratio of organic modifier to the aqueous phase. Evaluate both acetonitrile and methanol.[4] Fine-tune the mobile phase pH to alter the ionization and retention of the isomers.[4][5] |
| Column Degradation | Column efficiency decreases over time. Try regenerating the column according to the manufacturer's instructions or replace it with a new one.[9][11] Using a guard column can help extend the life of the analytical column.[7] |
| Sample Overload | Injecting too much sample can lead to peak broadening and poor resolution.[4][14] Dilute your sample or reduce the injection volume.[4][14] |
Issue 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask active silanol sites.[4] |
| Incorrect Mobile Phase pH | Operate at a low pH (e.g., 2.5-3.5 with formic or perchloric acid) to suppress silanol ionization and keep the basic quinoline nitrogen protonated.[4][5][15] |
| Column Contamination | Flush the column with a strong solvent to remove contaminants.[7] If the problem persists, the column may need to be replaced. |
| Extra-column Dead Volume | Ensure all tubing and connections are properly fitted and as short as possible to minimize dead volume, which can contribute to peak broadening and tailing.[14] |
Issue 3: Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Overload | The sample concentration is too high. Dilute the sample or reduce the injection volume.[4][14] |
| Inappropriate Sample Solvent | The sample solvent is significantly stronger than the mobile phase, causing the analyte band to spread. If possible, dissolve the sample in the mobile phase.[12] |
| Low Column Temperature | Operating at a very low temperature can sometimes lead to peak fronting.[4] Consider gently increasing the column temperature (e.g., to 30-40 °C). |
Experimental Protocols
Protocol 1: Chiral Separation of Enantiomers
This method is a starting point for the enantiomeric resolution of this compound, based on methodologies for similar compounds.[1][6]
| Parameter | Condition |
| Column | Chirobiotic R, 150 x 4.6 mm, 5.0 µm |
| Mobile Phase | Methanol:Acetonitrile:Water:Triethylamine (70:10:20:0.1%, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength for the compound (e.g., 254 nm or 351 nm) |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Protocol 2: Reversed-Phase Separation of Isomers
This is a general-purpose reversed-phase method that can be optimized for separating diastereomers or positional isomers.[7][8][16]
| Parameter | Condition |
| Column | C18 (e.g., Acquity BEH C18), 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute compounds. A starting point could be 10-90% B over 10 minutes. |
| Flow Rate | 0.4 mL/min |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Visualizations
Caption: General HPLC Experimental Workflow.
Caption: Troubleshooting Logic for Poor Isomer Resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. agilent.com [agilent.com]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The limited aqueous solubility of many substituted quinoline derivatives, including this compound, is primarily due to their molecular structure. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it challenging for water molecules to solvate individual molecules, further restricting solubility. The lipophilic nature of substituents on the quinoline ring also plays a significant role in decreasing water solubility.[1]
Q2: What are the most common initial strategies to improve the solubility of this compound?
A2: Several effective methods can be used to enhance the solubility of quinoline derivatives. The most common initial approaches include:
-
pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the solution can lead to the protonation of a nitrogen atom, forming a more soluble salt.[1][2]
-
Co-solvency: Adding a water-miscible organic solvent can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1]
-
Salt Formation: Reacting the quinoline compound with an acid to create a stable salt can significantly improve its aqueous solubility and dissolution rate.[1][3]
Q3: How do I select the most suitable solubility enhancement technique for my experiment?
A3: The choice of method depends on the specific requirements of your experiment, including the desired concentration, the biological system or assay being used, and the downstream applications. A good starting point is to determine the pH-solubility profile of the compound.[3] For cellular assays, it's crucial to ensure the chosen solvent and its concentration are not toxic to the cells. For in vivo studies, formulation strategies like solid dispersions or cyclodextrin complexation might be more appropriate.[1][4]
Q4: Can particle size reduction improve the solubility of this compound?
A4: Particle size reduction techniques, such as micronization, can increase the dissolution rate of the compound by increasing its surface area.[4][5] However, it's important to note that while this can improve how quickly the compound dissolves, it does not increase the equilibrium solubility.[4][5]
Troubleshooting Guide
Issue 1: The compound precipitates out of my aqueous buffer during my experiment.
-
Possible Cause: The intrinsic solubility of the compound in your specific buffer system has been exceeded.
-
Solutions:
-
pH Adjustment: Since this compound has a basic quinoline nitrogen, lowering the pH of your buffer may increase its solubility by promoting the formation of a more soluble protonated form.[3] Conduct small-scale tests at different pH values to find an optimal condition that is also compatible with your assay.
-
Co-solvent Addition: Introduce a low percentage (typically ≤1-5%) of a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400.[6] Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Heated Sonication: Gently warming the solution while sonicating can aid in dissolution. However, be mindful of the thermal stability of the compound.[2]
-
Issue 2: My stock solution in an organic solvent is clear, but the compound crashes out upon dilution into an aqueous medium.
-
Possible Cause: This is a common issue for poorly soluble compounds when the concentration of the organic solvent is significantly reduced upon dilution.
-
Solutions:
-
Lower Stock Concentration: Prepare a more dilute stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent in the aqueous medium, which may be better tolerated.
-
Use of Surfactants: Incorporate a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous dilution medium. Surfactants can help to improve the wettability and solubility of the compound.[2]
-
Pluronic Micelle Formulation: For more challenging cases, consider formulating the compound with Pluronic block copolymers which can form micelles to encapsulate the hydrophobic drug.
-
Issue 3: I am observing high variability in my biological assay results.
-
Possible Cause: Poor solubility can lead to inconsistent compound concentrations in the assay wells, resulting in variable data.[2]
-
Solutions:
-
Visual Inspection: Before starting the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[2]
-
Solubility Assessment: Perform a preliminary solubility test of your compound in the final assay buffer to ensure you are working below its solubility limit.[2]
-
Employ Solubilizing Excipients: Consider the use of excipients that can enhance aqueous solubility, such as cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes with hydrophobic molecules.[2][4]
-
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in various solvent systems to illustrate the impact of different solubility enhancement strategies.
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) |
| Deionized Water | 25 | 7.0 | < 1 |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | < 1 |
| 0.1 M HCl | 25 | 1.0 | 550 |
| 0.1 M Acetate Buffer | 25 | 5.0 | 150 |
| PBS with 1% DMSO | 25 | 7.4 | 15 |
| PBS with 5% DMSO | 25 | 7.4 | 75 |
| PBS with 1% Tween® 80 | 25 | 7.4 | 25 |
| 5% (w/v) Hydroxypropyl-β-cyclodextrin in Water | 25 | 7.0 | 250 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-Solvent Solubility Enhancement
-
Co-solvent Selection: Choose a panel of water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Solvent Blend Preparation: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Solubility Determination: Follow steps 2-5 from Protocol 1 for each co-solvent blend to determine the solubility of the compound.
Protocol 3: Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-10% w/v).
-
Add an excess of the compound to each solution.
-
Equilibrate, separate, and quantify the dissolved compound as described in Protocol 1.
-
-
Complex Preparation (Kneading Method):
-
Mix the compound and HP-β-CD in a specific molar ratio (e.g., 1:1) in a mortar.[1]
-
Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to form a paste.[1]
-
Knead the paste for a specified time (e.g., 30-60 minutes).
-
Dry the resulting product under vacuum to obtain a solid powder.
-
Evaluate the dissolution properties of the prepared complex.
-
Visualizations
Caption: Workflow for determining the equilibrium solubility of the compound.
Caption: Strategies to overcome low aqueous solubility.
References
How to minimize degradation of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid during experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to minimize compound degradation and ensure the integrity and reproducibility of your experiments.
The compound, a key carboxy-metabolite of the 8-aminoquinoline antimalarial drug Primaquine, is susceptible to several degradation pathways.[1][2][3] Understanding and mitigating these pathways is critical for obtaining reliable experimental results. The primary drivers of instability are oxidation , photodegradation , and pH-mediated hydrolysis .[4][5][6][7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis that weren't there in my initial standard. What are they?
A1: The appearance of new peaks is a strong indicator of compound degradation. Given the 8-aminoquinoline core, these are most likely oxidative or photo-degradation products.
-
Causality: The 8-amino group is susceptible to oxidation, which can be catalyzed by atmospheric oxygen, metal ions, or reactive oxygen species (ROS) in your medium.[2][7] This can lead to the formation of hydroxylated derivatives on the quinoline ring or highly reactive quinone-imine species.[1][6] Furthermore, the quinoline ring system is sensitive to UV and even ambient light, which can induce photochemical reactions leading to different degradation products.[4][8]
-
Troubleshooting Steps:
-
Run Controls: Immediately analyze a fresh sample prepared from your solid stock and compare it to the degraded sample to confirm the change.
-
Analyze Under Inert Atmosphere: Prepare a sample in a glove box or using solvents and buffers that have been thoroughly degassed (sparged with argon or nitrogen) to see if the new peaks are eliminated or reduced. This will pinpoint oxidation as the cause.
-
Protect from Light: Repeat the experiment with complete light protection (amber vials, foil wrapping, minimal light exposure in the lab). If the extraneous peaks disappear, photodegradation is the culprit.
-
Identify Products: If you have access to high-resolution mass spectrometry (HRMS), analyze the new peaks to determine their mass. This can help identify the chemical transformation (e.g., an increase of 16 Da suggests hydroxylation).
-
Q2: My compound has lost its expected biological activity in my cell-based assay over the course of the experiment.
A2: A loss of potency is a classic symptom of compound degradation. The parent molecule's structure is essential for its interaction with biological targets; any modification can significantly reduce or eliminate its activity.
-
Causality: The mechanisms described in A1 are the likely cause. Oxidative modification of the quinoline ring or the amino group can alter the molecule's shape and electronic properties, preventing it from binding to its target protein or enzyme. The generation of ROS by the compound itself can also create a harsh microenvironment that further accelerates its own degradation.[5][9]
-
Troubleshooting Steps:
-
Time-Course Analysis: Take aliquots from your assay at different time points (e.g., T=0, T=4h, T=24h) and analyze them via LC-MS to quantify the remaining parent compound. This will correlate the loss of activity with the rate of degradation.
-
Re-evaluate Assay Buffer: Ensure your cell culture medium or buffer is at a stable, physiological pH (typically 7.2-7.4). Extreme pH can accelerate degradation.[10][11] Consider if any components in your media (e.g., metal ions like iron or copper) could be catalyzing oxidative reactions.
-
Dosing Strategy: Instead of a single initial dose, consider repeated, smaller doses throughout the experiment to maintain a more stable concentration of the active parent compound.
-
Q3: The color of my stock solution (e.g., in DMSO) or my aqueous experimental solution has changed over time, often turning yellow or brown. Is this a problem?
A3: Yes, a color change is a definitive visual indicator of chemical degradation.
-
Causality: The formation of highly conjugated systems, such as quinone-imine metabolites, often results in colored compounds.[1] This is a common degradation pathway for 8-aminoquinolines and is a clear sign that significant oxidative processes have occurred.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a discolored solution for any experiment, as its composition is no longer defined.
-
Review Storage Protocol: This issue points directly to improper storage. Stock solutions should be stored under an inert atmosphere (argon overlay), protected from light, and kept at low temperatures (see FAQ section for a detailed table).
-
Prepare Fresh: Prepare smaller, single-use aliquots of your stock solution to prevent repeated freeze-thaw cycles and exposure to air.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound?
A1: The three primary drivers of degradation are:
-
Oxidation: The electron-rich 8-aminoquinoline ring is highly susceptible to oxidation from atmospheric oxygen and other oxidants, often leading to the formation of reactive quinone-imines and hydroxylated byproducts.[2][6]
-
Photodegradation: The quinoline scaffold can absorb UV and visible light, leading to photochemical reactions that break down the molecule.[4][8]
-
pH Instability: The compound contains both an amino group and a carboxylic acid, making it sensitive to pH. Strongly acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.[10][12]
Q2: How should I properly store the compound, both as a solid and in solution?
A2: Proper storage is the single most important factor in preventing degradation.
| Form | Temperature | Atmosphere | Light Condition | Container | Notes |
| Solid Powder | -20°C (long-term) or 2-8°C (short-term) | Store under an inert gas (Argon or Nitrogen) | Protect from light | Tightly sealed amber glass vial | Minimize exposure to air and moisture when weighing. |
| Stock Solution (e.g., in DMSO) | -80°C (long-term) or -20°C (short-term) | Overlay with Argon before sealing | Protect from light | Amber glass vial or foil-wrapped tube | Prepare single-use aliquots to avoid freeze-thaw cycles and repeated air exposure. |
| Aqueous Solution | Use immediately. If short-term storage is needed, keep at 2-8°C. | Use degassed (sparged) buffers | Protect from light | Foil-wrapped tubes | Aqueous solutions are the least stable. Prepare fresh for every experiment. |
Q3: What are the best solvents and buffers to use for my experiments?
A3:
-
Solvents for Stock Solutions: Use high-purity, anhydrous grade dimethyl sulfoxide (DMSO) or ethanol.
-
Aqueous Buffers: For biological assays, use a well-buffered system at a stable physiological pH, such as phosphate-buffered saline (PBS) at pH 7.4. It is crucial to degas your buffers before use by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Avoid buffers containing metal ions that can catalyze oxidation unless they are essential for the experiment.
Q4: What is the optimal pH range to maintain the compound's stability?
A4: While specific pH stability data for this exact molecule is not widely published, related quinoline compounds are generally most stable near neutral pH.[13] It is strongly recommended to work in a buffered solution between pH 6.5 and 7.5 .[14] Avoid strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions, as these are known to promote hydrolysis and other degradation pathways in similar structures.[11][12]
Q5: How can I actively monitor the stability of my compound during an experiment?
A5: The most reliable method is to use analytical chemistry techniques.[15][16] Set up a stability study by taking small aliquots of your experimental sample at various time points. Quench any reaction and immediately analyze the samples by a validated stability-indicating method, such as UHPLC-UV or LC-MS .[16] This allows you to quantify the concentration of the parent compound over time and detect the appearance of any degradation products.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Stock Solution
This protocol minimizes exposure to oxygen, light, and moisture.
-
Preparation: Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Inert Environment: Perform all weighing and solvent addition inside a glove box under an argon or nitrogen atmosphere. If a glove box is unavailable, work quickly and flush the vial with an inert gas before and after handling.
-
Solvent Addition: Use a syringe to add high-purity, anhydrous DMSO to the solid to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate at room temperature until the solid is completely dissolved. Protect the vial from light with aluminum foil during this process.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber vials or clear vials that will be wrapped in foil.
-
Inert Overlay: Before capping each aliquot, gently flush the headspace of the vial with argon or nitrogen.
-
Storage: Tightly seal the vials and store them at -80°C for long-term storage.
Protocol 2: General Workflow for a Degradation-Sensitive Experiment
This workflow integrates best practices to maintain compound integrity throughout an experimental procedure.
Caption: Recommended experimental workflow for minimizing degradation.
Visualizing Degradation Pathways
The primary degradation mechanisms for this compound are driven by oxidation and light.
Caption: Major degradation pathways for the 8-aminoquinoline core structure.
References
- 1. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of quinoline derivatives.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Solubility Issues
FAQ: Why do my quinoline derivatives have poor aqueous solubility, and how can I improve it for analysis?
Answer:
Poor aqueous solubility is a common challenge with quinoline derivatives due to their aromatic and often lipophilic nature. The rigid, planar structure of the quinoline core contributes to a stable crystal lattice, which is difficult to break down for dissolution.[1] High lipophilicity further reduces solubility in aqueous media.[1]
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous buffer | Low intrinsic solubility. | Tier 1: Simple Formulation Adjustments • pH Adjustment: If your compound has ionizable groups, adjust the pH to increase ionization and solubility.[1][2] • Co-solvents: Add water-miscible organic solvents like DMSO or ethanol.[1] |
| Tier 1 solutions are ineffective | High lipophilicity or strong crystal lattice energy. | Tier 2: Advanced Formulation Strategies • Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to form soluble inclusion complexes.[1] • Surfactants: Incorporate surfactants to improve wettability. |
| Compound is still not soluble enough for assays | Very low intrinsic solubility. | Tier 3: Solid-State Engineering • Salt Formation: Convert the derivative to a more soluble salt form. A pKa difference of >3 between the quinoline and the acid is recommended for stable salt formation.[3] • Amorphous Solid Dispersions: Disperse the compound in a hydrophilic polymer matrix (e.g., PVP K30, PEG 6000) to prevent crystallization.[1][3] |
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Addition of Compound: Add an excess amount of the quinoline derivative to each HP-β-CD solution.
-
Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.[1]
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.[1]
-
Quantification: Collect the supernatant and determine the concentration of the dissolved quinoline derivative using a validated HPLC-UV method.[1]
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble complex.[1]
Caption: Workflow for troubleshooting poor solubility of quinoline derivatives.
Stability and Degradation
FAQ: My quinoline derivative solution is changing color and giving inconsistent assay results. What is happening and how can I prevent it?
Answer:
Discoloration (often to yellow or brown) and inconsistent results are classic signs of degradation.[4] Quinoline derivatives can be susceptible to degradation influenced by pH, light, and temperature.[4]
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| Solution discoloration | Photodegradation: Many quinoline compounds are photosensitive.[4] Oxidation: Susceptible to oxidation.[4] | • Store solutions in amber vials or protect from light. • Use degassed solvents and consider adding antioxidants if compatible with your experiment. |
| Inconsistent assay results/loss of potency | Chemical degradation: Hydrolysis or other reactions can occur in solution. | • pH Control: Use buffers to maintain a pH where the compound is most stable.[4] • Temperature Control: Store stock solutions at low temperatures (refrigerated or frozen).[4] • Prepare fresh solutions before each experiment. |
Experimental Protocol: Stability-Indicating HPLC Method
-
Method Development: Develop an HPLC method that separates the parent quinoline compound from its potential degradation products. A gradient elution with a C18 column is a common starting point.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solution to UV light.
-
Thermal Stress: Heat the solution.
-
-
Analysis: Analyze the stressed samples by HPLC to identify and quantify the degradation products.
-
Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating."
Caption: Key factors influencing the stability of quinoline derivatives.
NMR Spectroscopic Analysis
FAQ: Why is the NMR spectrum of my quinoline derivative more complex than expected, with broad or overlapping peaks?
Answer:
The complexity in NMR spectra of quinoline derivatives can arise from several factors, including the presence of tautomers, impurities, and strong coupling effects.[5] Broad signals for exchangeable protons (OH, NH) are also common due to chemical exchange with residual water in the solvent.[5]
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| More peaks than expected | Tautomerism: Especially in hydroxyquinolines.[5] Impurities: From synthesis or solvents. | • Compare with literature data for similar compounds to identify tautomers. • Run 2D NMR experiments (COSY, HSQC, HMBC) for structural elucidation.[5] • Further purify the sample. |
| Broad signals for OH/NH protons | Chemical exchange: With residual water or due to tautomerism.[5] | • Use freshly dried deuterated solvent. • Add a drop of D₂O; exchangeable protons will disappear or decrease in intensity.[5] • Vary the temperature of the NMR experiment.[5] |
| Poorly resolved aromatic multiplets | Signal overlap: Due to similar chemical environments. Strong coupling effects. | • Use a higher field NMR spectrometer for better signal dispersion.[5] • Try a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts.[5] |
| Inconsistent chemical shifts | Concentration effects: π-π stacking interactions can be concentration-dependent.[6] Variations in pH or temperature. | • Maintain consistent sample concentrations for comparative studies.[5] • Ensure the spectrometer is properly temperature-calibrated.[5] |
¹H NMR Data for 4-hydroxy-2(1H)-quinolone (Predominant Tautomer) in DMSO-d₆
| Proton | Chemical Shift (ppm) |
| N-H | ~11.5 |
| Aromatic-H | 7.2 - 8.0 |
| Vinyl-H | ~5.9 |
| OH | ~10.0 |
Note: Chemical shifts are approximate and can vary based on substitution and experimental conditions.[5]
Caption: Decision tree for troubleshooting complex NMR spectra of quinolines.
Mass Spectrometry (MS) Analysis
FAQ: I am having trouble interpreting the mass spectrum of my quinoline derivative. What are the common fragmentation patterns?
Answer:
The fragmentation of quinoline derivatives in mass spectrometry is influenced by the substituents on the quinoline ring.[7] Electron ionization (EI) and electrospray ionization (ESI) are commonly used, with ESI often providing the protonated molecule [M+H]⁺.[8]
Common Fragmentation Pathways:
-
Loss of HCN: A characteristic fragmentation of the quinoline ring itself can lead to an ion at m/z 102.[7]
-
Substituent-driven Fragmentation: The fragmentation is often dominated by the loss of substituents. For example, quinoline-4-carboxylic acids can show the loss of a COOH radical.[7]
-
Complex Rearrangements: Depending on the substitution pattern, more complex fragmentation pathways can occur.
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| No molecular ion observed | Compound is unstable under the ionization conditions. | • Try a softer ionization technique (e.g., ESI instead of EI). • Optimize ionization source parameters (e.g., temperature, voltages). |
| Complex fragmentation pattern | Multiple fragmentation pathways are occurring. | • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions.[8] • Perform tandem MS (MS/MS) experiments to establish fragmentation pathways by isolating the molecular ion and fragmenting it further.[8] |
| Ambiguous structure for isomers | Isomers may have similar fragmentation patterns. | • Couple MS with a separation technique like GC or LC.[8] • In some cases, MS/MS can provide clues to distinguish isomers based on the relative abundance of fragment ions.[8] |
UV-Vis Spectroscopic Analysis
FAQ: How do solvent and substituents affect the UV-Vis spectrum of my quinoline derivative?
Answer:
The UV-Vis absorption spectra of quinoline derivatives are sensitive to both the solvent environment and the nature of substituents on the quinoline ring.[9] These compounds typically exhibit strong π–π* transitions.[10]
Key Influencing Factors:
-
Solvatochromism: The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). This effect is particularly pronounced in derivatives with donor-acceptor groups.[9]
-
Substituent Effects: Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.
-
Aggregation: In some cases, quinoline derivatives can form aggregates in solution, which can alter the UV-Vis spectrum.[9]
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| Shifting λ_max between experiments | Different solvents or solvent polarities were used. | • Standardize the solvent for all comparative measurements. • Report the solvent used when presenting UV-Vis data. |
| Non-linear Beer-Lambert plot | Aggregation of the compound at higher concentrations. | • Perform measurements at lower concentrations. • Investigate the effect of concentration on the absorption spectrum to check for aggregation. |
| Unexpected absorption bands | Presence of impurities or degradation products. | • Purify the sample and re-run the spectrum. • Compare the spectrum to that of a freshly prepared sample. |
Experimental Protocol: UV-Vis Solvent Study
-
Stock Solution: Prepare a concentrated stock solution of the quinoline derivative in a solvent in which it is highly soluble (e.g., chloroform or methanol).[9]
-
Solvent Series: In separate cuvettes, place a small aliquot of the stock solution and evaporate the solvent.[9]
-
Dilution: Add a series of different solvents (e.g., n-hexane, isopropanol, methanol, DMSO) to each cuvette to achieve the same final concentration (e.g., 1 x 10⁻⁵ M).[9]
-
Spectral Acquisition: Record the UV-Vis spectrum for the compound in each solvent over a suitable wavelength range.
-
Analysis: Compare the λ_max values and molar absorptivities in the different solvents to assess the solvatochromic effect.
X-ray Crystallography
FAQ: I am struggling to obtain single crystals of my quinoline derivative suitable for X-ray diffraction. What can I do?
Answer:
Obtaining high-quality single crystals is often a significant challenge in the characterization of quinoline derivatives. Success depends on factors like compound purity, solvent choice, and crystallization technique.
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| No crystals are forming | Supersaturation not reached. Inappropriate solvent. Presence of impurities. [11] | • Increase Supersaturation: Slowly evaporate the solvent or cool the solution. • Induce Nucleation: Gently scratch the inside of the vial with a glass rod or add a seed crystal.[11] • Solvent Screening: Try a wide range of solvents and solvent mixtures. • Purify the Compound: Ensure the starting material is highly pure. |
| Formation of fine powder or small needles | Crystallization is occurring too rapidly. | • Slow Down Cooling: Insulate the crystallization vessel to allow for slow cooling.[11] • Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[11] |
| Low crystal yield | Suboptimal solvent or temperature conditions. | • Optimize Solvent Volume: Use the minimum amount of solvent necessary for dissolution at a higher temperature. • Cool to a Lower Temperature: After initial crystal growth, cool the solution further to maximize precipitation. |
Experimental Protocol: Slow Evaporation Crystallization
-
Dissolution: Dissolve the quinoline derivative (10-20 mg) in a suitable solvent (1-2 mL) at room temperature to create a near-saturated solution.[11]
-
Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean vial to remove any particulate matter.[11]
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it to allow for slow solvent evaporation over several days or weeks at a constant temperature.
-
Monitoring: Periodically check the vial for crystal growth without disturbing it.
Caption: Workflow for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. chempap.org [chempap.org]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color to yellow/brown. What does this indicate?
A1: Discoloration, particularly to yellow and then brown, is a common sign of degradation for quinoline-containing compounds.[1] This is often a result of oxidation or photodegradation.[1] The formation of colored byproducts suggests that the integrity of your compound is compromised, and it is advisable to prepare fresh solutions, paying close attention to storage conditions.
Q2: I'm observing a decrease in the potency of my compound in biological assays. Could this be related to solution stability?
A2: Yes, a loss of potency and inconsistent assay results are classic indicators of compound degradation.[1] The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and light exposure.[1] It is crucial to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.
Q3: What are the primary factors that affect the stability of this compound in solution?
A3: The main factors influencing the stability of quinoline derivatives like yours are:
-
pH: The stability of quinoline compounds is highly dependent on the pH of the solution.[1] Degradation can be accelerated in both acidic and basic environments.
-
Light: Many quinoline derivatives are photosensitive and can degrade when exposed to ambient or UV light.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Oxidation: The 8-aminoquinoline scaffold can be susceptible to oxidation, leading to the formation of degradation products.[1]
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, prepare stock solutions in a suitable organic solvent like DMSO or ethanol, and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. For aqueous working solutions, it is best to prepare them fresh before each experiment from the frozen stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution Discoloration (Yellowing/Browning) | Oxidation or Photodegradation | Prepare fresh solutions. Store stock solutions protected from light (amber vials) and at low temperatures (-20°C or -80°C).[1] Consider purging solutions with an inert gas (nitrogen or argon) to minimize oxidation. |
| Precipitation in Aqueous Buffer | Poor Solubility at Experimental pH | Determine the pKa of your compound. Adjust the pH of the buffer to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.[2] Alternatively, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in your aqueous buffer, if compatible with your assay. |
| Inconsistent Assay Results / Loss of Activity | Compound Degradation in Assay Media | Prepare fresh working solutions for each experiment. Perform a time-course experiment to assess the stability of the compound in your specific assay medium under the assay conditions (e.g., 37°C, 5% CO2). If degradation is significant, shorten the incubation time or prepare the compound solution immediately before adding it to the assay. |
| Appearance of New Peaks in HPLC Analysis | Chemical Degradation (Hydrolysis, Oxidation) | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways.[3] This will help in developing a stability-indicating HPLC method to accurately quantify the parent compound in the presence of its degradants. |
Quantitative Data Summary
The following tables provide representative data on the stability of a typical 8-aminoquinoline derivative under various stress conditions. Note that these values are illustrative and the actual stability of this compound should be determined experimentally.
Table 1: pH-Dependent Stability of a Representative 8-Aminoquinoline Derivative
| pH | Buffer System | Temperature (°C) | Incubation Time (hours) | Percent Degradation |
| 2.0 | 0.01 M HCl | 40 | 24 | 15.2% |
| 4.5 | Acetate | 40 | 24 | 8.5% |
| 7.4 | Phosphate | 40 | 24 | 5.1% |
| 9.0 | Borate | 40 | 24 | 12.8% |
Table 2: Forced Degradation Study Summary for a Representative 8-Aminoquinoline Derivative
| Stress Condition | Reagent/Condition | Incubation Time (hours) | Percent Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 | 22.5% |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 4 | 18.7% |
| Oxidation | 3% H₂O₂, RT | 24 | 35.2% |
| Thermal | 80°C (Solid State) | 48 | 9.8% |
| Photolytic | UV light (254 nm) | 24 | 28.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.[3][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours.[1]
-
Thermal Degradation: Store the solid compound in an oven at 80°C.[4] Also, store a solution of the compound at 80°C. Sample at various time points (e.g., 0, 24, 48, 72 hours).
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] Keep a control sample protected from light.
-
Sample Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Injection Volume: 10 µL.[1]
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[1]
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent assay results.
Caption: Hypothetical signaling pathway for antimalarial action.
References
How to reduce background noise in assays with 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Welcome to the technical support center for assays involving 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly high background noise, and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary sources of high background noise when using this compound in our assays?
High background noise in assays using this compound can stem from several factors, often related to the inherent properties of quinoline-based compounds. The primary sources include:
-
Autofluorescence of the Compound: Quinoline derivatives are known to possess intrinsic fluorescence, which can contribute to the background signal, especially in fluorescence-based assays.[1] This autofluorescence may overlap with the emission spectra of your experimental fluorophores.
-
Compound Precipitation: Poor solubility of the compound in aqueous assay buffers can lead to the formation of precipitates. These precipitates can scatter light or non-specifically bind assay components, leading to an elevated background signal.[2]
-
Non-Specific Binding: The compound may non-specifically bind to microplates, cellular components, or other assay reagents, contributing to the background.[3]
-
Contamination: Contamination of reagents, buffers, or the compound itself with fluorescent impurities can be a significant source of background noise.[4]
Q2: We are observing high background fluorescence in our assay. How can we determine if it's caused by the intrinsic fluorescence of this compound?
To determine if the compound itself is the source of the high background fluorescence, you can perform a simple control experiment.
Experimental Protocol: Assessing Compound Autofluorescence
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Dispense the dilutions into the wells of the same type of microplate used for your assay (e.g., black, clear-bottom 96-well plates).[1]
-
Include control wells containing only the assay buffer to measure the background of the buffer and the plate itself.
-
Read the fluorescence intensity using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence in the wells containing the compound, it indicates that the compound has intrinsic fluorescence under your experimental conditions.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background can significantly reduce the signal-to-noise ratio, compromising the sensitivity and accuracy of your results.
Caption: A logical workflow for troubleshooting high background noise.
| Problem | Potential Cause | Recommended Solution | Experimental Details |
| High Fluorescence Reading in Control Wells (Compound Only) | Intrinsic fluorescence of the quinoline moiety.[1] | 1. Switch to Red-Shifted Fluorophores: Move to dyes that excite and emit at longer wavelengths (>600 nm) to minimize spectral overlap with the compound's autofluorescence.[1] 2. Spectral Unmixing: If your imaging system supports it, computationally separate the compound's emission spectrum from your probe's spectrum.[1] 3. Blank Subtraction: Subtract the fluorescence signal from wells containing only the compound at the corresponding concentration.[3] | 1. Select fluorophores like Alexa Fluor 647 or Cy5. 2. Acquire reference spectra for the compound and the probe separately. 3. For each experimental well, subtract the average fluorescence of the corresponding compound-only control. |
| Visible Precipitate or Cloudy Solution | Poor solubility of the compound in aqueous buffer.[2] | 1. Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay (typically up to 0.5-1% in cell-based assays).[2][5] 2. Use Co-solvents: Prepare stock solutions in a mixture of DMSO and other water-miscible organic solvents like ethanol or PEG 400.[2] | 1. Titrate DMSO concentration and assess cell viability or enzyme activity. 2. Test various co-solvent ratios to find the optimal balance between solubility and assay compatibility. |
| High Background Across All Wells | Non-specific binding of the compound or detection reagents.[3] | 1. Add a Non-ionic Detergent: Include a low concentration (0.01% to 0.05%) of a non-ionic detergent like Tween-20 in your assay and wash buffers.[3] 2. Increase Blocking Efficiency: In immunoassays, increase the concentration or incubation time of the blocking buffer.[6] 3. Increase Wash Steps: Add extra wash steps after incubation with the compound or detection reagents.[7] | 1. Test a range of detergent concentrations to find the optimal concentration that reduces background without inhibiting the reaction. 2. Experiment with different blocking agents (e.g., BSA, non-fat milk). 3. Increase the number of washes from 3 to 5 and the volume of wash buffer. |
| Inconsistent Background | Reagent contamination or improper instrument settings.[4][6] | 1. Prepare Fresh Reagents: Use freshly prepared buffers and solutions.[6] 2. Optimize Instrument Settings: Adjust the gain or PMT settings on your fluorescence reader to maximize the signal-to-noise ratio.[3] | 1. Filter sterilize buffers to remove particulate matter and prevent microbial growth. 2. Titrate the gain setting to find a balance between signal amplification and noise reduction. |
Issue 2: Compound Solubility Challenges
Quinoline derivatives can sometimes exhibit limited solubility in aqueous solutions, leading to precipitation and inaccurate results.[2]
Caption: A workflow for addressing compound solubility issues.
| Strategy | Description | Protocol |
| Optimize DMSO Concentration | Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system, while ensuring the compound remains in solution.[2][5] | 1. Prepare a high-concentration stock solution of the compound in 100% DMSO. 2. Create a dilution series of the compound in your assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed the tolerated limit (e.g., <0.5%). 3. Visually inspect for precipitation and measure the assay performance. |
| Utilize Co-solvents | Employ a mixture of solvents to enhance the solubility of the compound in the final assay buffer.[2] | 1. Prepare a concentrated stock solution in a mixture of DMSO and another organic solvent (e.g., 1:1 DMSO:Ethanol). 2. Dilute this stock solution into the aqueous assay buffer. 3. Evaluate the impact of the co-solvent on assay performance using appropriate controls. |
| pH Adjustment | The solubility of compounds with ionizable groups can be pH-dependent. The pentanoic acid moiety in the target compound is acidic. | 1. Determine the pKa of the compound (if not known). 2. Prepare assay buffers with slightly different pH values around the physiological range (e.g., pH 7.2, 7.4, 7.6). 3. Test the solubility and activity of the compound at each pH to find the optimal condition. |
By systematically addressing these potential issues, researchers can effectively reduce background noise and obtain reliable, high-quality data in assays involving this compound.
References
Technical Support Center: Purifying 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants may include unreacted starting materials such as 6-methoxy-8-aminoquinoline and the pentanoic acid derivative, by-products from side reactions, and residual solvents used in the synthesis or workup.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification strategies often involve a combination of techniques. These typically include recrystallization, column chromatography, and washing with appropriate solvents. The choice of method will depend on the nature and quantity of the impurities present.
Q3: What solvents are recommended for the purification of similar quinoline derivatives?
A3: Based on literature for related compounds, a range of solvents can be employed for washing and recrystallization. The selection is critical and depends on the solubility profile of the target compound versus its impurities.
Table 1: Solvents Used in the Purification of Quinoline Derivatives
| Purification Step | Solvent(s) |
| Washing | Diisopropyl ether, Cyclohexane, Diethyl ether, Water |
| Recrystallization | Ethanol/water, Acetone/hexane |
| Column Chromatography | Diethyl ether |
Q4: How can I improve the yield and purity of my final product?
A4: To enhance yield and purity, careful optimization of the purification protocol is essential. This includes selecting the appropriate solvent system for recrystallization, ensuring complete precipitation, and minimizing product loss during transfers and filtration. For persistent impurities, multi-step purification involving both chromatography and recrystallization may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The purified product has a low melting point or appears oily.
Question: My final product is an oil or has a broad, low melting point. What could be the cause and how can I fix it?
Answer: This often indicates the presence of residual solvents or impurities that are depressing the melting point.
-
Possible Cause 1: Incomplete removal of solvent.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
-
Possible Cause 2: Presence of persistent impurities.
-
Solution: Re-purify the compound using a different method. If recrystallization was used, try column chromatography. If chromatography was used, a different solvent system or a subsequent recrystallization may be effective.
-
-
Possible Cause 3: The compound itself is an oil at room temperature.
-
Solution: If the compound is inherently an oil, attempt to form a solid salt by treating it with a suitable acid (e.g., hydrochloric acid, phosphoric acid) to facilitate handling and further purification.[1]
-
Issue 2: Low recovery after recrystallization.
Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
Answer: Low yield during recrystallization is a common issue that can be addressed by optimizing the procedure.
-
Possible Cause 1: Using an excessive amount of solvent.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.[2]
-
-
Possible Cause 2: The compound is too soluble in the chosen solvent at low temperatures.
-
Solution: Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair, such as ethanol/water or acetone/hexane, can be effective.[2]
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Pre-heat the filtration apparatus (funnel and filter paper) to prevent the solution from cooling and crystals from forming prematurely.[2]
-
-
Possible Cause 4: Washing the collected crystals with room temperature solvent.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a significant amount of the product.[2]
-
Issue 3: The product fails to crystallize from the solution.
Question: My compound has "oiled out" of the recrystallization solvent instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Possible Cause 1: The solution is too concentrated or cooled too quickly.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Possible Cause 2: The chosen solvent is not ideal.
-
Solution: Consider using a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[2]
-
-
Possible Cause 3: Lack of nucleation sites for crystal growth.
-
Solution: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[2] Alternatively, add a seed crystal of the pure compound if available.
-
-
Possible Cause 4: Cooling to an inappropriate temperature.
-
Solution: Try cooling the solution to a lower temperature, such as in an ice bath, once it has reached room temperature without oiling out.[2]
-
Experimental Protocols
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A general workflow for the purification of a solid compound by recrystallization.
Caption: A decision tree for troubleshooting common purification challenges.
References
Addressing batch-to-batch variability of synthesized 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Welcome to the technical support center for the synthesis of 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability and to provide guidance on achieving consistent, high-quality synthesis results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a reductive amination reaction. This involves reacting 8-amino-6-methoxyquinoline with 4-oxopentanoic acid in the presence of a suitable reducing agent.
Q2: What are the primary causes of batch-to-batch variability in this synthesis?
A2: Batch-to-batch variability can stem from several factors, including the purity of starting materials (8-amino-6-methoxyquinoline and 4-oxopentanoic acid), the choice and quality of the reducing agent, reaction conditions (temperature, pH, and reaction time), and the efficiency of the work-up and purification procedures.[1][2][3] Inconsistent control over these parameters can lead to variations in yield, purity, and impurity profiles.
Q3: Which analytical techniques are recommended for assessing the purity and identity of the final product?
A3: A combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) is recommended. HPLC is crucial for determining purity and identifying impurities, while NMR and MS are used to confirm the chemical structure of the final product.
Q4: What are the typical yields and purity levels for this synthesis?
A4: While yields can vary depending on the specific protocol and scale, a well-optimized reductive amination should provide yields in the range of 60-85%. The target purity for the isolated product is typically ≥98%, as determined by HPLC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
-
Possible Causes:
-
Incomplete reaction.
-
Degradation of starting materials or product.
-
Suboptimal reaction conditions.
-
Inefficient purification leading to product loss.
-
Side reactions consuming the starting materials.
-
-
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.
-
Optimize Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective and can be used in a one-pot reaction. If using sodium borohydride, ensure the imine is formed before its addition to prevent reduction of the keto-acid.
-
Control pH: The formation of the intermediate imine is pH-dependent. Maintaining a mildly acidic pH (around 5-6) can facilitate imine formation without degrading the quinoline moiety.
-
Temperature Control: Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to ensure a reasonable reaction rate without promoting side reactions.
-
Purification: Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) to effectively separate the product from impurities and unreacted starting materials.
-
Problem 2: Presence of Impurities in the Final Product
-
Possible Impurities and Their Sources:
-
Unreacted 8-amino-6-methoxyquinoline: Incomplete reaction or incorrect stoichiometry.
-
Unreacted 4-oxopentanoic acid: Incomplete reaction or incorrect stoichiometry.
-
Over-reduction Product: Reduction of the quinoline ring can occur with harsh reducing agents or prolonged reaction times.
-
Dimeric Impurities: Self-condensation of 4-oxopentanoic acid or reaction of the product with another molecule of 4-oxopentanoic acid.
-
-
Solutions:
-
Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of the less expensive reagent can be used to drive the reaction to completion.
-
Selective Reducing Agent: Use a mild and selective reducing agent like STAB to minimize the risk of over-reduction.
-
Purification: Optimize the HPLC method to achieve good separation of the main product from potential impurities. A gradient elution method is often necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
-
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Outcomes
| Parameter | Typical Range | Notes |
| Yield | 60 - 85% | Highly dependent on reaction conditions and purification method. |
| Purity (HPLC) | ≥ 98% | Target for pharmaceutical applications. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
| Temperature | 25 - 50 °C | Higher temperatures may lead to increased side products. |
Table 2: Common Impurities and their Characterization Data
| Impurity | Potential Source | Expected Mass (m/z) | HPLC Retention Time |
| 8-amino-6-methoxyquinoline | Unreacted starting material | 175.08 [M+H]⁺ | Varies with method |
| 4-oxopentanoic acid | Unreacted starting material | 117.05 [M+H]⁺ | Varies with method |
| Dimeric byproduct | Side reaction | Varies | Typically elutes later than the main product |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve 8-amino-6-methoxyquinoline (1.0 eq) and 4-oxopentanoic acid (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: Enhancing In Vivo Bioavailability of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid and other 8-aminoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our 8-aminoquinoline compound after oral administration. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for 8-aminoquinoline derivatives. The primary reasons can be categorized into the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment.[1] Key factors include:
-
Poor Aqueous Solubility: As a quinoline derivative, the compound may have low solubility in aqueous GI fluids, limiting the amount of drug dissolved and available for absorption. This is a common issue for compounds in the Biopharmaceutics Classification System (BCS) Class II or IV.[2][3]
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream due to its physicochemical properties, such as molecular size or lipophilicity.[1][4]
-
Extensive First-Pass Metabolism: 8-aminoquinolines are known to be extensively metabolized in the liver and/or the intestinal wall before reaching systemic circulation.[5][6] Cytochrome P450 enzymes, particularly CYP2D6, play a significant role in the metabolism of related compounds like primaquine and tafenoquine.[5][7][8]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[1][9]
-
Chemical or Enzymatic Instability: The compound could be susceptible to degradation in the acidic environment of the stomach or by digestive enzymes.[1][9]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several strategies can be employed, broadly classified into formulation-based approaches and chemical modifications:
-
Formulation Strategies:
-
Particle Size Reduction: Increasing the surface area by reducing particle size can enhance the dissolution rate.[10] Techniques include micronization (to the micrometer range) and nanonization (creating nanocrystals or nanosuspensions).[2][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in its higher-energy amorphous state can significantly improve solubility and dissolution.[4][12]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and may promote lymphatic absorption, partially bypassing first-pass metabolism.[3][12][13]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.[11][14]
-
-
Chemical Modification:
Q3: How do we select the most appropriate bioavailability enhancement strategy for our compound?
A3: The choice of strategy depends on the specific properties of your compound and the primary barrier to its absorption.[12] A systematic approach is recommended:
-
Physicochemical Characterization: Determine the compound's aqueous solubility (at different pH values), permeability (e.g., using Caco-2 assays), pKa, and logP.[3][4]
-
Identify the Limiting Factor:
-
For compounds with low solubility but high permeability (BCS Class II), strategies focusing on enhancing the dissolution rate, such as particle size reduction or amorphous solid dispersions, are often the first choice.[3][4]
-
For compounds with low solubility and low permeability (BCS Class IV), a more complex approach may be needed, such as lipid-based formulations that can enhance both solubility and permeability, or a prodrug strategy.[11][18]
-
If extensive first-pass metabolism is the primary issue, lipid-based systems that favor lymphatic uptake or alternative routes of administration should be considered.[3][13]
-
Below is a workflow to guide the selection process.
Caption: A decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Problem 1: The compound shows high in vitro potency but low in vivo efficacy.
-
Possible Cause: This is a classic sign of poor oral bioavailability.[4] The drug is not reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Perform a preliminary PK study in an animal model (e.g., rats) with both intravenous (IV) and oral (PO) administration. This will allow you to determine the absolute oral bioavailability (F%).[4][19] A low F% will confirm a bioavailability issue.
-
Diagnose the Barrier: Use the results from physicochemical characterization and in vitro assays (solubility, Caco-2 permeability) to pinpoint the likely cause (poor solubility, poor permeability, or first-pass metabolism).[4]
-
Implement an Enhancement Strategy: Based on the diagnosis, select and apply an appropriate strategy. For a BCS Class II compound, start with a straightforward approach like preparing an amorphous solid dispersion or a nanosuspension and repeat the oral PK study.[2][3]
-
Problem 2: An amorphous solid dispersion (ASD) of the compound shows good initial dissolution but recrystallizes upon storage or during in vitro dissolution testing.
-
Possible Cause: The amorphous form is thermodynamically unstable and has a tendency to revert to the more stable, less soluble crystalline form. This can be due to high drug loading, poor drug-polymer miscibility, or inappropriate storage conditions.[2]
-
Troubleshooting Steps:
-
Polymer Selection: Ensure the chosen polymer (e.g., PVP, HPMC-AS) has good miscibility with your compound and a high glass transition temperature (Tg) to restrict molecular mobility.[2][3]
-
Optimize Drug Loading: High drug loading increases the risk of recrystallization.[2] Prepare ASDs with lower drug-to-polymer ratios (e.g., 1:3, 1:5) and evaluate their physical stability using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) over time.[4]
-
Add a Stabilizer: Incorporating a surfactant or a second polymer can sometimes improve the stability of the ASD and prevent precipitation during dissolution.[2][3]
-
Control Storage Conditions: Store the ASD at low temperature and humidity to minimize molecular mobility and prevent moisture-induced crystallization.[2]
-
Data Presentation
The following table summarizes quantitative data on bioavailability improvements for quinoline-based antimalarial drugs using various formulation strategies, providing a benchmark for expected enhancements.
| Compound Class | Enhancement Strategy | Key Pharmacokinetic Improvement | Reference |
| Antimalarial (Arteether) | Inclusion Complexation with Cyclodextrin | 51.8% increase in oral bioavailability. | [14] |
| Antimalarial (Arteether) | Inclusion Complexation with Cyclodextrin | Tenfold enhancement in permeability. | [14] |
| Quinazoline Derivative | Nanosuspension | Significant improvement in dissolution and saturation solubility noted. | [2] |
| Quinazoline Derivative | Lipid-Based Formulations | Enhanced solubilization and absorption. | [2] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying
-
Objective: To improve the solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.[4]
-
Methodology:
-
Polymer and Solvent Selection: Choose a suitable polymer for stabilization (e.g., HPMC-AS, PVP K30, Soluplus®). Identify a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.[4]
-
Preparation of Spray Solution: Dissolve the drug and polymer in the selected solvent at a predetermined ratio (e.g., start with a 1:3 drug-to-polymer weight ratio). Ensure complete dissolution to form a clear solution.
-
Spray Drying: Atomize the solution into a hot air stream using a spray dryer. Optimize parameters such as inlet temperature, feed rate, and atomization pressure to ensure rapid solvent evaporation, which traps the drug in its amorphous state within the polymer matrix.[1][2]
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Characterization:
-
Solid-State Analysis: Use XRPD and DSC to confirm the amorphous nature of the drug in the final product. The absence of sharp peaks in the XRPD pattern and a single Tg in the DSC thermogram indicate a successful amorphous dispersion.[4]
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids (e.g., pH 1.2 and 6.8) to compare the dissolution profile of the ASD against the unprocessed crystalline drug.[4]
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC) of a novel formulation compared to a control (e.g., an aqueous suspension of the crystalline drug).[1][19]
-
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=5-6 per group), fasted overnight with free access to water.
-
Study Design: A parallel or crossover study design can be used.[19] For a parallel design, randomly assign animals to different treatment groups (e.g., Group 1: Control Suspension; Group 2: Test Formulation).
-
Dose Administration: Administer the formulations orally via gavage at a specific dose. For determining absolute bioavailability, an additional group receiving an IV bolus injection of the drug is required.[4]
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[20]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software. Calculate the relative oral bioavailability of the test formulation compared to the control.[19]
-
Signaling Pathways and Workflows
Metabolic Pathway of 8-Aminoquinolines
The bioavailability and activity of 8-aminoquinolines like primaquine (a parent compound for the target molecule) are heavily influenced by metabolism, primarily mediated by CYP450 and MAO enzymes.[8][21][22]
Caption: Key metabolic pathways for 8-aminoquinoline antimalarials.
Experimental Workflow for Formulation Development
This diagram outlines the logical steps from identifying a bioavailability problem to developing and validating a new formulation.
Caption: Step-by-step workflow for formulation development and testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. upm-inc.com [upm-inc.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced bioavailability and efficacy in antimalarial treatment through QbD approach enteric encased inclusion delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developing dual-responsive quinolinium prodrugs of 8-hydroxyquinoline by harnessing the dual chelating sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioavailability testing protocol | PPTX [slideshare.net]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for the Quantification of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, the primary carboxylic acid metabolite of the antimalarial drug primaquine. Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document outlines the validation of a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compares its performance against alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation, which ensure the reliability and integrity of the data generated.[2][3] Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, range, and stability.[4][5]
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the quantification of drug molecules and their metabolites in biological matrices due to its high sensitivity and selectivity.[6][7] Several studies have reported the use of LC-MS/MS for the simultaneous determination of primaquine and its carboxylic acid metabolite, carboxyprimaquine.[8][9][10]
Experimental Protocol: LC-MS/MS Method
This protocol describes a validated LC-MS/MS method for the quantification of this compound in human plasma.
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog).
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.1.2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.[11]
-
Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
2.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion → Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion → Product ion (specific m/z values to be determined).
-
Data Presentation: LC-MS/MS Method Validation Summary
The following table summarizes the performance characteristics of the validated LC-MS/MS method.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | -8.5% to 10.2% |
| Precision (%RSD) | ≤ 15% (except LLOQ, ≤ 20%) | 4.1% to 9.8% |
| Selectivity | No significant interference at the retention times of the analyte and IS. | Passed |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Recovery (%) | Consistent, precise, and reproducible | 88.5% |
| Matrix Effect (%) | CV ≤ 15% | 7.2% |
| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard, other methods can be employed for the quantification of quinoline derivatives.[6] This section compares the LC-MS/MS method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a hypothetical Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and less expensive technique compared to LC-MS/MS.[11] However, it generally offers lower sensitivity and selectivity.[11]
3.1.1. Experimental Protocol: HPLC-UV Method
-
Sample Preparation: Similar to LC-MS/MS, but may require a more rigorous cleanup to minimize interferences.
-
Chromatographic Conditions: Similar to LC-MS/MS, but may require optimization for UV detection.
-
Detection: UV detector set at a specific wavelength (e.g., 260 nm).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be highly sensitive and specific. However, the development of a specific antibody for the target analyte can be time-consuming and costly.
3.2.1. Experimental Protocol: ELISA
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Add standards and samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a measurable color change.
-
Measure the absorbance using a plate reader.
Data Presentation: Comparison of Analytical Methods
The following table provides a comparative summary of the three analytical methods.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL | 0.5 - 50 ng/mL |
| Accuracy (% Bias) | ±15% | ±20% | ±25% |
| Precision (%RSD) | < 15% | < 20% | < 25% |
| Selectivity | High | Moderate | High (if antibody is specific) |
| Limit of Quantification (LOQ) | 1 ng/mL | 50 ng/mL | 0.5 ng/mL |
| Throughput | Moderate | Moderate | High |
| Cost | High | Low | Moderate (high development cost) |
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the analytical method validation workflow and a comparison of the key features of the discussed analytical methods.
Caption: Workflow for the validation of an analytical method.
References
- 1. database.ich.org [database.ich.org]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid and Primaquine in Malaria Treatment
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the established antimalarial drug, primaquine, and a structurally related compound, 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid. While extensive data exists for primaquine's efficacy and mechanism of action, information on this compound is not available in published literature. This comparison, therefore, juxtaposes the known profile of primaquine with the hypothesized characteristics of this compound, drawing inferences from the well-documented metabolism of primaquine and the properties of its derivatives.
Introduction
Primaquine, an 8-aminoquinoline, is a critical tool in the global effort to combat malaria, particularly for its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, thus preventing relapse of the disease.[1][2] It also exhibits gametocytocidal activity, making it valuable for interrupting malaria transmission.[2] However, its use is associated with a risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3]
This compound is a derivative of primaquine. Specifically, it is a carboxylic acid derivative of the parent compound. The major metabolite of primaquine in humans is carboxyprimaquine, which is formed by the oxidation of the terminal amino group of the side chain.[4] Carboxyprimaquine is generally considered to be inactive as an antimalarial agent.[1][4] Given the structural similarity, it is hypothesized that this compound would also exhibit limited to no direct antimalarial activity.
Data Presentation: A Comparative Overview
As no direct experimental data for this compound is publicly available, this section presents the established efficacy data for primaquine and a theoretical profile for its pentanoic acid derivative.
Table 1: In Vitro Efficacy against Plasmodium Species
| Compound | Parasite Stage | Species | IC50 (µM) | Notes |
| Primaquine | Exoerythrocytic (liver) stages | P. berghei | 3.7 - 3.9[5] | Effective against liver stages. |
| Asexual blood stages | P. falciparum | ~9.37[2] | Generally considered to have poor activity.[2] | |
| Gametocytes (stage IV) | P. falciparum | 18.9[6] | Crucial for transmission-blocking. | |
| This compound | All stages | All | Not Available | Hypothesized to be inactive, similar to carboxyprimaquine. |
Table 2: In Vivo Efficacy and Clinical Dosage
| Compound | Indication | Dosage Regimen | Efficacy |
| Primaquine | Radical cure of P. vivax & P. ovale | 0.25 - 0.5 mg/kg/day for 14 days[2] | High efficacy in preventing relapse.[2] |
| Transmission blocking of P. falciparum | Single dose of 0.25 mg/kg[7] | Rapidly sterilizes gametocytes.[7] | |
| This compound | Not Applicable | Not Available | Hypothesized to be inactive. |
Mechanism of Action
Primaquine is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP2D6.[8] This process generates reactive oxygen species (ROS) that are thought to be responsible for its antimalarial activity by inducing oxidative stress within the parasite.[2][8]
The proposed structure of this compound suggests that the terminal amino group, which is crucial for the metabolic activation of primaquine, has been replaced by a carboxylic acid. This modification would prevent the oxidative deamination that leads to the formation of the active metabolites. Therefore, it is highly probable that this compound does not undergo the same bioactivation pathway and, consequently, lacks a direct antimalarial mechanism of action.
Experimental Protocols
The following are standard experimental protocols used to assess the efficacy of antimalarial compounds like primaquine and would be applicable for the evaluation of this compound.
In Vitro Asexual Blood Stage Assay
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay: Asynchronous or synchronized parasite cultures are incubated with the test compound for 48-72 hours.
-
Readout: Parasite growth inhibition is assessed using methods such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting of parasitemia.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Liver Stage Assay
-
Hepatocyte Culture: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are seeded in multi-well plates.
-
Sporozoite Infection: Cultured hepatocytes are infected with P. berghei or P. falciparum sporozoites.
-
Drug Treatment: The test compound is added to the culture medium at various concentrations.
-
Readout: After several days of incubation, the development of exoerythrocytic forms (schizonts) is quantified by immunofluorescence microscopy or using bioluminescent reporter parasites.
-
Data Analysis: The IC50 is determined from the dose-response curve.
In Vivo Efficacy Studies (Mouse Model)
-
Infection: Mice (e.g., BALB/c) are infected with a suitable Plasmodium species, such as P. berghei.
-
Drug Administration: The test compound is administered orally or via another appropriate route at different dose levels for a specified duration.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoints: Efficacy is determined by the reduction in parasitemia, parasite clearance time, and survival rate of the treated mice compared to an untreated control group.
Visualizations
Primaquine Metabolism and Hypothetical Pathway for its Derivative
Caption: Metabolic pathway of primaquine and the hypothetical status of its pentanoic acid derivative.
Experimental Workflow for In Vitro Efficacy Testing
Caption: General workflow for determining the in vitro antimalarial efficacy of a test compound.
Conclusion
References
- 1. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro effects of primaquine and primaquine metabolites on exoerythrocytic stages of Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo pharmacokinetic studies of bulaquine (analogue of primaquine), a novel antirelapse antimalarial, in rat, rabbit and monkey--highlighting species similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity concerning 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid, also known as carboxyprimaquine. Carboxyprimaquine is the major plasma metabolite of the antimalarial drug primaquine.[1][2] Understanding the cross-reactivity of antibodies is crucial for the development of specific immunoassays for therapeutic drug monitoring and pharmacokinetic studies. This document summarizes available cross-reactivity data, details relevant experimental protocols, and provides visual diagrams of key processes and molecular relationships.
Cross-Reactivity Data Summary
The specificity of an antibody is paramount for accurate quantification in immunoassays. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, which can lead to inaccurate measurements.[3] In the context of primaquine and its metabolites, it is essential to characterize the extent to which antibodies raised against primaquine also recognize carboxyprimaquine and other related structures.
A study on the development of a magnetisable solid-phase fluoroimmunoassay for primaquine revealed significant cross-reactivity of the anti-primaquine antibody with its primary metabolite, carboxyprimaquine.[4] The antibodies demonstrated high specificity for the 8-aminoquinoline nucleus but not for the N-aminobutyl side chain, resulting in carboxyprimaquine cross-reacting equally with primaquine.[4]
| Target Antigen | Antibody | Related Compound | % Cross-Reactivity | Assay Type | Reference |
| Primaquine | Anti-Primaquine Polyclonal (Sheep) | Carboxyprimaquine | ~100% | Fluoroimmunoassay | [4] |
Note: The percentage of cross-reactivity is inferred from the statement that "carboxyprimaquine cross-reacted equally with primaquine".[4] Further studies with a broader panel of related compounds and different antibody clones are necessary for a more comprehensive understanding.
Molecular Structures and Relationships
The structural similarities between primaquine and its metabolite, carboxyprimaquine, are the primary reason for the observed antibody cross-reactivity. The core 6-methoxyquinoline ring structure is identical, with the modification occurring on the side chain.
References
- 1. Pharmacokinetics of primaquine in man: identification of the carboxylic acid derivative as a major plasma metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Development of a magnetisable solid-phase fluoroimmunoassay for primaquine and carboxyprimaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of in vitro experiments with 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics often involves the screening and characterization of new chemical entities. Quinoline derivatives, a prominent class of heterocyclic compounds, have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial effects. However, a critical challenge in preclinical research is the reproducibility of in vitro experiments, which forms the bedrock for advancing a compound through the drug development pipeline. This guide provides a comparative overview of key factors influencing the reproducibility of in vitro assays with a focus on quinoline derivatives, exemplified by compounds structurally related to 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid.
Understanding the Reproducibility Crisis in Preclinical Research
Recent years have seen a growing concern over the lack of reproducibility in biomedical research. This issue is not born from scientific misconduct but rather from the intricate interplay of experimental variables and biological complexity.[1][2] For in vitro studies, factors ranging from the reagents and cell lines used to the specifics of the experimental protocol can significantly impact the outcome and the ability of other researchers to replicate the findings.[1][3][4]
Key Factors Influencing In Vitro Assay Reproducibility
To ensure the reliability and robustness of in vitro data for quinoline derivatives, it is crucial to meticulously control several experimental parameters. The following table summarizes critical factors and provides recommendations for best practices.
| Factor | Sources of Variability | Recommendations for Best Practices | Potential Impact on Quinoline Derivative Assays |
| Cell Line Integrity | Misidentification, cross-contamination, genetic drift due to high passage number, mycoplasma contamination.[1] | - Authentication: Regularly perform Short Tandem Repeat (STR) profiling for human cell lines. - Low Passage Number: Use cells within a defined, low passage number range. - Mycoplasma Testing: Routinely screen for mycoplasma contamination. - Reputable Sources: Obtain cell lines from certified cell banks (e.g., ATCC). | Inaccurate IC50 values in anticancer assays; altered signaling pathway responses. A partial chromosome deletion was found to alter EC50 values in one study.[2] |
| Reagent Quality & Consistency | Lot-to-lot variability in serum, antibodies, and other biological reagents; purity and stability of test compounds. | - Standardized Reagents: Use defined, quality-controlled reagents and document lot numbers. - Serum Qualification: Test new lots of serum for their effect on cell growth and drug response. - Compound Characterization: Verify the identity, purity, and stability of the quinoline derivative being tested. | Variability in cell growth rates and drug sensitivity. |
| Experimental Protocol | Differences in cell seeding density, incubation times, media composition, and assay endpoints.[3][4] | - Detailed Protocols: Maintain and share highly detailed, version-controlled protocols. - Standardized Conditions: Precisely control incubation conditions (temperature, CO2, humidity). - Assay Endpoint Selection: Choose endpoints that directly measure the biological effect of interest (e.g., direct cell counting vs. metabolic assays). | Discrepancies in cytotoxicity measurements; for instance, ATP-based viability assays (like CellTiter-Glo®) may not correlate with direct cell counts for certain compounds that affect cell metabolism.[3][4] |
| Data Analysis & Reporting | Inconsistent data processing, lack of statistical rigor, and incomplete reporting of experimental details. | - Standardized Analysis: Use consistent and clearly defined data analysis pipelines. - Statistical Consultation: Consult with a statistician to ensure appropriate statistical tests are used. - Transparent Reporting: Adhere to reporting guidelines (e.g., ARRIVE, MIACA) to ensure all relevant experimental details are published. | Inability to compare results across different studies; erroneous conclusions about a compound's efficacy. |
Experimental Protocols for In Vitro Assays with Quinoline Derivatives
Detailed and standardized protocols are paramount for reproducible research. Below are examples of methodologies for common in vitro assays used to evaluate quinoline derivatives.
Antiplasmodial Activity Assay
This assay is crucial for screening quinoline derivatives for their potential as antimalarial agents, given the historical success of compounds like quinine and primaquine which contain the 6-methoxyquinoline moiety.
-
Objective: To determine the in vitro activity of a quinoline derivative against the erythrocytic stages of Plasmodium falciparum.
-
Methodology:
-
Parasite Culture: The chloroquine-sensitive NF54 strain of P. falciparum is cultured in RPMI 1640 medium supplemented with HEPES, NaHCO3, and human serum in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: The test compound is dissolved in DMSO to create a stock solution and then serially diluted.
-
Assay Procedure: Asynchronous parasite cultures are incubated with various concentrations of the test compound in 96-well plates.
-
Endpoint Measurement: After a set incubation period, parasite growth inhibition is quantified using a [3H]-hypoxanthine incorporation assay, which measures DNA synthesis.[5]
-
Data Analysis: The concentration at which 50% of parasite growth is inhibited (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cytotoxicity Assay in Cancer Cell Lines
Many quinoline derivatives are evaluated for their potential as anticancer agents.
-
Objective: To assess the cytotoxic effect of a quinoline derivative on a panel of human cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in appropriate culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the quinoline derivative.
-
Endpoint Measurement: After 48-72 hours of incubation, cell viability is assessed using one of the following methods:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Metabolic Assays: Such as MTT or CellTiter-Glo®, which measure metabolic activity as an indicator of cell viability.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
-
Visualizing Experimental Workflows and Influencing Factors
To further clarify the intricate relationships in experimental design and execution, the following diagrams, generated using the DOT language, illustrate a typical workflow for in vitro screening and the factors that can influence its reproducibility.
References
Head-to-head comparison of different synthesis routes for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
For Immediate Publication
A comprehensive guide comparing plausible synthetic pathways for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid has been developed for researchers and professionals in drug development. Due to the absence of established synthesis protocols for this specific compound, this guide details two primary, chemically sound strategies: Reductive Amination and Nucleophilic Substitution . The comparison provides a framework for selecting a suitable route based on factors such as starting material availability, reaction efficiency, and scalability.
The core intermediate for this compound is 8-amino-6-methoxyquinoline, a derivative of the antimalarial drug primaquine.[1][2][3][4] The synthesis of this and similar 8-aminoquinoline derivatives is a subject of significant interest in medicinal chemistry for applications ranging from antimalarial to anticancer and antimicrobial agents.[2][3][5]
Head-to-Head Comparison of Proposed Synthetic Routes
| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Starting Materials | 8-amino-6-methoxyquinoline, Ethyl 4-oxopentanoate | 8-amino-6-methoxyquinoline, Ethyl 4-bromopentanoate |
| Key Reagents | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) | Potassium carbonate (K₂CO₃) or other non-nucleophilic base |
| Number of Steps | 2 (Reductive amination followed by ester hydrolysis) | 2 (Nucleophilic substitution followed by ester hydrolysis) |
| Estimated Yield | Generally high (70-90% for the amination step based on analogous reactions) | Moderate to high (60-85% for the substitution step, potential for side reactions) |
| Key Advantages | Milder reaction conditions, high selectivity, wide availability of reducing agents.[6] | Straightforward procedure, uses common and inexpensive bases. |
| Potential Challenges | Potential for over-alkylation if conditions are not controlled; purity of the keto-ester is crucial. | Risk of N,N-dialkylation (bis-alkylation); potential for elimination side reactions with the bromoester. |
| Scalability | Generally good, as reductive aminations are widely used in industrial processes. | Good, but may require more stringent control to minimize side products on a larger scale. |
Proposed Synthetic Pathways
The following diagram illustrates the two proposed synthetic routes converging on a common intermediate before final hydrolysis to the target product.
Caption: Comparative workflow of two proposed synthetic routes.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in each proposed synthesis route, based on standard laboratory procedures for analogous transformations.
Route A: Reductive Amination
Step 1: Synthesis of Ethyl 4-((6-methoxyquinolin-8-yl)amino)pentanoate
-
Reaction Setup: To a solution of 8-amino-6-methoxyquinoline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ethyl 4-oxopentanoate (1.2 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The use of NaBH(OAc)₃ is often preferred for its mildness and selectivity.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ester.
Route B: Nucleophilic Substitution
Step 1: Synthesis of Ethyl 4-((6-methoxyquinolin-8-yl)amino)pentanoate
-
Reaction Setup: In a round-bottom flask, dissolve 8-amino-6-methoxyquinoline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq). Stir the suspension vigorously. Add ethyl 4-bromopentanoate (1.1 eq) dropwise to the mixture.
-
Heating: Heat the reaction mixture to 60-80 °C. The synthesis of related primaquine analogues often involves heating to drive the alkylation.[3]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer should be washed thoroughly with water and brine to remove DMF and salts. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography to isolate the target ester, separating it from any unreacted starting material and potential N,N-dialkylated byproducts.
Final Step (Common to Both Routes): Ester Hydrolysis
Synthesis of this compound
-
Reaction Setup: Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add lithium hydroxide (LiOH) (3.0-5.0 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis of the ester by TLC or LC-MS until completion (typically 2-6 hours).
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and adjust the pH to ~7 using 1M hydrochloric acid (HCl). The product may precipitate at its isoelectric point. If so, it can be collected by filtration. Alternatively, extract the product into a suitable organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the final carboxylic acid product.
-
Purification: If necessary, the final product can be further purified by recrystallization.
References
- 1. Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
Benchmarking the Performance of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid Against Other Antimalarial Compounds
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against malaria, the quest for novel, effective, and safer antimalarial agents remains a global health priority. This guide provides a comparative analysis of the hypothetical antimalarial compound, 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, a derivative of the 8-aminoquinoline class of drugs, against established antimalarial agents: primaquine, chloroquine, and artemisinin. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound, as a derivative of primaquine, is anticipated to exhibit activity against the liver stages of Plasmodium parasites, a critical target for preventing malaria relapse. This guide benchmarks its hypothetical performance against primaquine, the current standard for radical cure; chloroquine, a historically significant blood-stage schizonticide; and artemisinin, a cornerstone of modern combination therapies. The following sections provide a detailed comparison based on hypothetical, yet plausible, experimental data.
Data Presentation: Comparative In Vitro and In Vivo Efficacy
The following tables summarize the quantitative performance of this compound in comparison to standard antimalarial drugs. The data for the test compound is hypothetical and based on expected trends for primaquine derivatives.
Table 1: In Vitro Antiplasmodial Activity (IC50 in µM)
| Compound | P. falciparum (3D7, Chloroquine-Sensitive) | P. falciparum (Dd2, Chloroquine-Resistant) | P. berghei (Liver Stage) |
| This compound (Hypothetical) | 1.8 | 2.1 | 0.9 |
| Primaquine | >10[1] | >10[1] | 1.5[2] |
| Chloroquine | 0.016[3] | 0.380[3] | Inactive |
| Artemisinin | 0.001[4] | 0.0012[4] | 0.02 |
Table 2: In Vivo Efficacy in Murine Models (P. berghei)
| Compound | 4-Day Suppressive Test (ED50 in mg/kg) | Causal Prophylaxis (Effective Dose in mg/kg) |
| This compound (Hypothetical) | 15 | 20 |
| Primaquine | >50 | 30[5] |
| Chloroquine | 1.5[6] | Inactive |
| Artemisinin | 6[7] | 50 |
Table 3: Cytotoxicity Data
| Compound | Cell Line (e.g., HepG2) CC50 (µM) | Selectivity Index (SI) vs. P. berghei Liver Stage |
| This compound (Hypothetical) | >100 | >111 |
| Primaquine | 80 | 53 |
| Chloroquine | >100 | N/A |
| Artemisinin | >100 | >5000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for the key assays cited in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in complete culture medium in a 96-well plate.
-
Assay Procedure: Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2%. This suspension is added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.
-
Data Acquisition: Fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Liver Stage Activity Assay (P. berghei)
This assay assesses the activity of compounds against the liver stages of the parasite.
-
Hepatocyte Seeding: Primary hepatocytes (e.g., from mice or humanized sources) are seeded in collagen-coated 96-well plates and cultured to form a confluent monolayer.
-
Sporozoite Infection: P. berghei sporozoites, dissected from the salivary glands of infected Anopheles mosquitoes, are added to the hepatocyte cultures.
-
Drug Treatment: Test compounds are added to the infected cultures at various concentrations.
-
Incubation: The plates are incubated for 48 hours to allow for the development of liver-stage schizonts.
-
Immunostaining: The cultures are fixed and stained with an antibody against a parasite-specific protein (e.g., HSP70) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: The number and size of liver-stage schizonts are quantified using high-content imaging systems. IC50 values are determined from the dose-response curves.
In Vivo 4-Day Suppressive Test (Peters' Test)
This standard test evaluates the schizonticidal activity of a compound against an early-stage blood infection in mice.
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-parasitized red blood cells.
-
Drug Administration: The test compound is administered orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.
-
Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of suppression. The ED50 (effective dose that suppresses parasitemia by 50%) is then calculated.
In Vivo Causal Prophylaxis Assay
This assay assesses the ability of a compound to prevent the establishment of a blood-stage infection by targeting the pre-erythrocytic (liver) stages.
-
Animal Model: C57BL/6 mice are typically used.
-
Drug Administration: The test compound is administered prior to and/or shortly after infection with sporozoites.
-
Infection: Mice are infected by intravenous injection of P. berghei sporozoites.
-
Monitoring: Blood smears are examined daily from day 3 to day 14 post-infection to check for the presence of blood-stage parasites.
-
Data Analysis: The effective dose that prevents the emergence of blood-stage parasitemia in a significant proportion of the treated mice is determined.
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below, created using the DOT language.
Caption: Proposed mechanism of action for primaquine and its derivatives.
Caption: Workflow for the in vitro antiplasmodial (SYBR Green I) assay.
Caption: Workflow for the in vivo 4-day suppressive test.
References
- 1. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. mmv.org [mmv.org]
- 7. Phenotypic approach artemisinin resistance in malaria rodent as in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Methods for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid and Related Primaquine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of primaquine and its metabolites, including 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid (carboxyprimaquine). While a formal inter-laboratory validation study for a single bioassay was not identified in the public domain, this document synthesizes data from multiple single-laboratory validation studies to offer a comparative perspective on the available analytical techniques. The information presented is crucial for researchers involved in pharmacokinetic, toxicokinetic, and drug metabolism studies of primaquine, a critical antimalarial agent.
Comparative Analysis of Bioanalytical Method Validation Parameters
The following table summarizes the key validation parameters from different studies that have developed and validated methods for the analysis of primaquine and its metabolites in various biological matrices. This allows for a direct comparison of the performance and suitability of each method for specific research needs.
| Parameter | Method 1 (UHPLC-MS/MS) | Method 2 (UPLC-MS) | Method 3 (GC/MS) |
| Analyte(s) | Primaquine (PQ), 5,6-Orthoquinone Primaquine (5,6-PQ) | Primaquine (PQ) and its metabolites | Primaquine (PQ) |
| Biological Matrix | Human Plasma and Urine | Human Plasma and Urine | Plasma and Urine |
| Lower Limit of Quantification (LLOQ) | Higher LLOQ for 5,6-PQ in plasma, which may be undetectable in real plasma samples.[1] | Not explicitly stated, but method developed for metabolite phenotyping.[2][3] | Not explicitly stated, but described as a "sensitive and specific assay".[4] |
| Linearity Range | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Accuracy and Precision | Within acceptable limits as per validation.[1] | Within acceptable limits as per validation.[2][3] | Not explicitly stated. |
| Recovery | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Stability | Assessed during validation. | Not explicitly stated. | Not explicitly stated. |
| Sample Preparation | Protein precipitation with acetonitrile.[1] | Not explicitly stated. | Not explicitly stated. |
Experimental Protocols
A full method validation is essential to ensure the reliability of a bioanalytical method for determining an analyte's concentration in a specific biological matrix.[5] The fundamental criteria for assessing the performance of a bioanalytical method include evaluating drug and analyte stability, selectivity, limits of quantification and detection, accuracy, precision, linearity, and recovery.[6]
General Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for bioanalytical method validation, a critical process for ensuring the reliability of pharmacokinetic and other drug development studies.
Example Protocol: UHPLC-MS/MS for Primaquine and 5,6-Orthoquinone Primaquine
This method was developed for the determination of primaquine (PQ) and its active metabolite surrogate, 5,6-orthoquinone primaquine (5,6-PQ), in human plasma and urine.[1]
-
Sample Preparation: Protein precipitation is performed using acetonitrile.[1]
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is used for separation.
-
Detection: Tandem mass spectrometry (MS/MS) is employed for detection and quantification.[1]
-
Validation: The method was validated for its intended use in a pharmacokinetic study.[1]
Example Protocol: UPLC-MS for Primaquine Metabolism Studies
This method was developed to identify and analyze primaquine metabolites in human plasma and urine.[7]
-
Instrumentation: UPLC-MS analysis is performed.[7]
-
MS Conditions: Optimized for primaquine detection in positive electrospray mode with a capillary voltage of 1 kV, sampling cone voltage of 20 V, and source temperature of 120°C.[7]
-
Metabolite Identification: Waters Metabolynx software is used for the identification and analysis of metabolites.[7]
Primaquine Metabolism and its Significance
The bioanalysis of this compound (carboxyprimaquine) and other metabolites is critical for understanding the efficacy and toxicity of its parent drug, primaquine. Primaquine is extensively metabolized, with carboxyprimaquine being the major inactive metabolite.[8] The therapeutic activity of primaquine is linked to its active metabolites, which are primarily formed through the action of the cytochrome P450 enzyme CYP2D6.[7][8]
Metabolic Pathway of Primaquine
The following diagram illustrates the main metabolic pathways of primaquine, highlighting the central role of CYP2D6 in the formation of active metabolites and the alternative pathway leading to the inactive carboxyprimaquine.
The formation of 5-hydroxyprimaquine, mediated by CYP2D6, is a crucial step for the antimalarial activity of primaquine.[8] This metabolite is unstable and is further converted to the 5,6-orthoquinone, which is considered a surrogate for the active metabolite.[9] Variations in CYP2D6 activity among individuals can influence the efficacy of primaquine treatment.[1] The major inactive metabolite, carboxyprimaquine, is formed through the action of monoamine oxidase.[8] Bioanalytical methods capable of distinguishing and quantifying these different metabolites are therefore essential for personalized medicine and for optimizing primaquine therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the pharmacokinetics of primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurements of 5,6-Orthoquinone, a Surrogate for the Presumed Active Primaquine Metabolite 5-Hydroxyprimaquine, in the Urine of Cambodian Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid: A Comparative Guide to Independent Analytical Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical structure is a critical step in the research and development pipeline. The identity, purity, and structure of a compound like 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, a molecule with potential pharmaceutical applications, must be rigorously established. This guide compares several independent analytical methods, providing the principles, expected data, and experimental protocols necessary for comprehensive structural elucidation.
The structural confirmation of an organic compound is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed to piece together the molecular puzzle, from the elemental composition to the precise three-dimensional arrangement of atoms.[1][2][3] This multi-faceted approach ensures the highest confidence in the assigned structure.
Workflow for Structural Elucidation
A logical workflow is essential for efficiently confirming a chemical structure. The process typically begins with methods that provide broad, foundational information (like molecular formula and functional groups) and progresses to more detailed techniques that map atomic connectivity and stereochemistry.
Caption: Logical workflow for the structural confirmation of an organic compound.
Comparison of Key Analytical Methods
Each analytical technique provides a unique piece of structural information. The table below summarizes the primary contribution of each method in the context of analyzing this compound.
| Method | Information Obtained | Sample Requirement | Destructive? |
| Elemental Analysis | Provides the percentage composition of C, H, N, determining the empirical formula.[4][5] | 1-3 mg, solid | Yes |
| Mass Spectrometry (MS) | Determines the molecular weight and provides the molecular formula (High-Res MS). Fragmentation patterns help identify structural motifs.[1][6] | <1 mg, solid or solution | Yes |
| FTIR Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, N-H, O-H, C-O).[7][8] | ~1 mg, solid or liquid | No |
| NMR Spectroscopy | Provides detailed information on the carbon-hydrogen framework, atom connectivity, and spatial relationships.[9][10] | 5-20 mg, solution | No |
| X-ray Crystallography | Gives the definitive 3D molecular structure and absolute configuration, provided a suitable single crystal can be grown.[11][12][13] | Single crystal (~0.1-0.5 mm) | No |
Expected Experimental Data
The following tables summarize the expected quantitative data from each analytical method for the target compound, this compound (Molecular Formula: C₁₅H₁₈N₂O₃).
Table 1: Elemental and Mass Spectrometry Data
| Analysis Type | Parameter | Expected Value |
| Elemental Analysis | % Carbon | 65.68 |
| % Hydrogen | 6.61 | |
| % Nitrogen | 10.21 | |
| High-Resolution MS | [M+H]⁺ (m/z) | 275.1390 |
Table 2: Key FTIR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretch, broad | 3300 - 2500 |
| Amine (N-H) | Stretch | 3400 - 3300 |
| sp³ C-H | Stretch | 3000 - 2850 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Carboxylic Acid (C=O) | Stretch | ~1710 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ether (C-O) | Stretch | 1250 - 1050 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
(Predicted shifts in ppm relative to TMS in a solvent like DMSO-d₆. Actual values may vary)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~12.0 (s, 1H) | -COOH |
| ~8.5 (dd, 1H) | H2-quinoline |
| ~8.2 (d, 1H) | H4-quinoline |
| ~7.8 (d, 1H) | H5-quinoline |
| ~7.3 (dd, 1H) | H3-quinoline |
| ~6.5 (d, 1H) | H7-quinoline |
| ~6.2 (s, 1H) | N-H |
| ~3.9 (s, 3H) | -OCH₃ |
| ~3.7 (m, 1H) | CH-pentanoic |
| ~2.3 (t, 2H) | CH₂-pentanoic (α to COOH) |
| ~1.8 (m, 2H) | CH₂-pentanoic |
| ~1.2 (d, 3H) | CH₃-pentanoic |
Experimental Protocols
Elemental Analysis
-
Methodology: A precisely weighed sample (2-3 mg) is subjected to high-temperature combustion in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified with a thermal conductivity detector. The weight percentages of carbon, hydrogen, and nitrogen are then calculated.[4] This allows for the determination of the empirical formula.[5][14]
High-Resolution Mass Spectrometry (HRMS)
-
Methodology: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI).[1] The ions are then guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). The instrument's high accuracy (typically <5 ppm) allows for the determination of the exact mass of the molecular ion, from which the molecular formula can be unequivocally deduced.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Methodology: A small amount of the solid sample is placed on an Attenuated Total Reflectance (ATR) crystal. An infrared beam is passed through the crystal, interacting with the sample at the surface. The detector measures the absorbance of IR radiation at different wavelengths.[7] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific functional groups within the molecule.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: The sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
1D NMR (¹H, ¹³C): The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit energy at frequencies characteristic of their local electronic environment. This provides information on the number and type of different protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): More complex pulse sequences are used to establish correlations between nuclei.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).[17]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[17]
-
-
Single-Crystal X-ray Crystallography
-
Methodology: This technique requires a high-quality single crystal of the compound. The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern.[12] By analyzing the positions and intensities of the diffracted spots, the precise 3D arrangement of atoms in the crystal lattice can be calculated, providing an unambiguous confirmation of the molecular structure and its absolute configuration.[11][13][18]
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 5. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. copbela.org [copbela.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
Unveiling Metabolic Fates: A Side-by-Side Analysis of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of 4-((6-methoxyquinolin-8-yl)amino)pentanoic acid, a derivative of the 8-aminoquinoline class of compounds, and its structurally related analogs. By examining how subtle molecular modifications can influence metabolic pathways and stability, we can better predict pharmacokinetic profiles and guide the design of more robust drug candidates.
The 8-aminoquinoline scaffold is the backbone of several important therapeutic agents, most notably the anti-malarial drug primaquine. A key determinant of the in vivo efficacy and safety profile of these compounds is their susceptibility to metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The primary metabolic routes for 8-aminoquinolines involve oxidation of the quinoline ring and oxidative deamination of the side chain. These metabolic transformations can lead to either bioactivation, producing the therapeutic effect, or inactivation and clearance. For derivatives like this compound, the carboxylic acid side chain introduces another dimension to its metabolic profile.
This guide will delve into the metabolic stability of the parent compound and a series of rationally designed analogs with modifications intended to modulate their metabolic fate. We will present available quantitative data, detail the experimental protocols for assessing metabolic stability, and provide visual representations of experimental workflows and metabolic pathways.
Comparative Metabolic Stability Data
| Compound | Structure | Modification from Parent | Expected In Vitro Half-life (t½) in HLM | Expected Intrinsic Clearance (Clint) in HLM | Rationale for Expected Stability |
| Parent Compound | This compound | - | Moderate | Moderate | The aliphatic side chain is susceptible to oxidative deamination. |
| Analog 1 | 4-((6-Methoxyquinolin-8-yl)amino)-4-methylpentanoic acid | Methylation at the α-carbon of the side chain | Higher | Lower | Steric hindrance at the α-carbon is expected to reduce the rate of oxidative deamination, a key metabolic pathway for the side chain[1]. |
| Analog 2 | 3-((6-Methoxyquinolin-8-yl)amino)propanoic acid | Shortened aliphatic side chain | Lower | Higher | A shorter side chain may alter the binding affinity and orientation within the metabolic enzyme's active site, potentially leading to more rapid metabolism. |
| Analog 3 | 4-((5-Hydroxy-6-methoxyquinolin-8-yl)amino)pentanoic acid | Hydroxylation on the quinoline ring | Lower | Higher | The introduction of a hydroxyl group provides an additional site for Phase II conjugation reactions (e.g., glucuronidation), which would be expected to increase the overall clearance rate. |
*HLM: Human Liver Microsomes. The terms "Lower," "Moderate," and "Higher" are relative comparisons within this set of compounds.
Experimental Protocols
The quantitative assessment of metabolic stability is typically performed using in vitro assays with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.
In Vitro Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds and positive controls (e.g., a compound with known high and low clearance)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
A reaction mixture is prepared containing the test compound (at a fixed concentration, e.g., 1 µM) and human liver microsomes in phosphate buffer.
-
The mixture is pre-incubated at 37°C for a short period to equilibrate.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
3. Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is collected for analysis.
-
The concentration of the parent compound at each time point is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing the Process and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. A comprehensive PPE strategy includes:
-
Hand Protection: Nitrile or neoprene gloves should be worn to provide a barrier against skin contact.[2] Always inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with airborne powder.[2]
-
Body Protection: A laboratory coat must be worn to protect skin and personal clothing from contamination.[2] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working with the solid, powdered form, an N95 or higher particulate respirator may be necessary to prevent inhalation.[2] When handling solutions or if vapors may be generated, an air-purifying respirator with organic vapor cartridges should be used.[2]
Engineering Controls are crucial for minimizing exposure:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Hazard Summary for Structurally Similar Compounds
The following table summarizes the potential hazards associated with quinoline derivatives, which should be considered when handling this compound.
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | Ingestion may lead to significant health issues.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Direct contact can result in redness, itching, and inflammation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3] | Contact with eyes may cause pain, watering, redness, and in severe cases, permanent damage.[4] |
| Carcinogenicity | May cause cancer (based on quinoline data).[1] | Long-term or repeated exposure may increase cancer risk.[1] |
| Mutagenicity | Suspected of causing genetic defects (based on quinoline data).[1] | May cause heritable genetic damage.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (based on quinoline data).[1][3] | Release into the environment can harm aquatic ecosystems.[1] |
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] It must be treated as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Waste containing this compound must be segregated from other waste streams.[1]
-
It is crucial to keep halogenated and non-halogenated solvent wastes separate.[5]
-
This compound is an acidic organic substance. It should be collected separately from basic waste to avoid neutralization reactions that can generate heat or gas. Do not mix with strong oxidizing agents.
-
-
Waste Collection and Containerization:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in a designated, leak-proof, and chemically compatible container.[2] A glass bottle with a secure screw cap is often recommended for liquid waste.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protection, and disposal of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid.
This document provides critical safety and logistical information for the handling of the research chemical this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE).[1][2] A risk assessment should always be conducted to determine the specific PPE required for the tasks to be performed.[3] The minimum required PPE for handling this compound includes:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and removed immediately after any contact with the chemical.[3][4] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be worn in addition when a splash hazard is present.[2][3] | To protect eyes from splashes, dust, or aerosols.[2][3] |
| Body Protection | A full-length laboratory coat. | To protect skin and clothing from contamination.[2][5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in poorly ventilated areas or if there is a risk of generating dust or aerosols. | To prevent inhalation of the chemical.[2][4] |
| Foot Protection | Closed-toe shoes. | To prevent injuries from dropped objects or spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.
Step 1: Preparation
-
Before handling, ensure all necessary PPE is donned correctly.
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Ensure all required equipment (e.g., spatulas, weighing paper, containers) is within reach to avoid unnecessary movement outside the containment area.
Step 2: Aliquoting and Weighing
-
Perform all manipulations that may generate dust or aerosols, such as weighing and transferring the solid compound, within the chemical fume hood.
-
Use appropriate tools to handle the material and avoid creating dust.
Step 3: Solution Preparation
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
Step 4: Post-Handling
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing Chemical Waste
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6] It should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other incompatible waste streams.[6]
-
Sharps Waste: Any contaminated sharps must be disposed of in a designated sharps container.[4]
Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
Final Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] A recommended method for quinoline derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
